Pentachloroanisole-d3(methoxy-d3)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H3Cl5O |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1,2-dichloro-3,4,5-trideuterio-6-(trichloromethoxy)benzene |
InChI |
InChI=1S/C7H3Cl5O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H/i1D,2D,3D |
InChI Key |
JCSOVYOOGCAVSC-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)OC(Cl)(Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(Cl)(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Pentachloroanisole-d3 (CAS 1219804-52-0)
Foreword: In the landscape of modern analytical chemistry, particularly in environmental monitoring and toxicology, the demand for precision and accuracy is paramount. The quantification of trace-level contaminants requires robust methodologies that can overcome the inherent variabilities of complex sample matrices and sophisticated instrumentation. This guide provides a comprehensive technical overview of Pentachloroanisole-d3 (CAS 1219804-52-0), a critical tool for researchers in this field. We will move beyond a simple datasheet to explore the fundamental principles that make this isotopically labeled standard indispensable, its practical application, and the logic behind its use in high-fidelity quantitative analysis.
Part 1: Core Identity and Nomenclature of CAS 1219804-52-0
Pentachloroanisole-d3 is the deuterated form of Pentachloroanisole (PCA), an organochlorine compound. The key feature of this molecule is the substitution of the three hydrogen atoms on its methoxy group (-OCH₃) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis.[3]
While chemically almost identical to its non-deuterated counterpart, its increased mass allows it to be clearly distinguished by a mass spectrometer.[4] This characteristic is the cornerstone of its utility in analytical workflows.
Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | 1,2,3,4,5-Pentachloro-6-(methoxy-d3)benzene | [5] |
| CAS Number | 1219804-52-0 | [5][6][7] |
| Molecular Formula | C₇D₃Cl₅O | [5] |
| Molecular Weight | 283.37 g/mol | [5] |
| Unlabeled CAS | 1825-21-4 (Pentachloroanisole) | [8][9][10][11] |
Verified Synonyms
The nomenclature for isotopically labeled compounds can vary between suppliers and publications. Understanding these synonyms is crucial for effective literature and database searches.
-
Pentachloroanisole D3 (methoxy D3)[5]
-
D3-Pentachloroanisole[6]
-
Pentachloroanisole-d3 (methoxy-d3)[7]
Furthermore, any synonym for the parent compound can be adapted to its deuterated form. Common synonyms for Pentachloroanisole (CAS 1825-21-4) that can be logically extended to the deuterated analog include:
Part 2: The Scientific Rationale: Isotope Dilution Mass Spectrometry (IDMS)
To appreciate the value of Pentachloroanisole-d3, one must first understand the principle it serves: Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful technique for achieving high-accuracy measurements by correcting for procedural errors and matrix-induced signal variations.[3]
The Core Principle: A known quantity of an isotopically labeled standard (the "spike"), such as Pentachloroanisole-d3, is added to a sample at the earliest possible stage of analysis.[3] This standard behaves identically to the native, non-labeled analyte throughout the entire workflow—extraction, cleanup, chromatography, and ionization.[2][4] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal during ionization in the mass spectrometer will affect the standard to the same degree.[1][14]
By measuring the ratio of the native analyte to the isotopically labeled standard in the final mass spectrum, an extremely accurate quantification of the original analyte concentration can be calculated, effectively nullifying most sources of experimental error.
Part 3: Physicochemical Properties
While specific experimental data for Pentachloroanisole-d3 is not widely published, its physical and chemical properties are expected to be nearly identical to its non-deuterated analog, Pentachloroanisole (CAS 1825-21-4). The substitution of hydrogen with deuterium results in a negligible change in molecular volume and polarity.
Properties of Pentachloroanisole (CAS 1825-21-4)
| Property | Value | Source(s) |
| Appearance | White crystalline solid, needles | [10] |
| Molecular Formula | C₇H₃Cl₅O | [10][11][12] |
| Molecular Weight | 280.36 g/mol | [11][12] |
| Melting Point | 107 - 110 °C | [6][11][15] |
| Boiling Point | 309 °C at 760 Torr | [11] |
| Solubility | Insoluble in water |
Pentachloroanisole is a known metabolite of the widely used biocide Pentachlorophenol (PCP) and is recognized for its chemical stability and resistance to degradation.[16][17]
Part 4: Synthesis Pathway and Isotopic Labeling
The synthesis of Pentachloroanisole-d3 is not explicitly detailed in the provided search results. However, based on general organic chemistry principles and the known metabolism of its parent compound, a logical synthetic route can be proposed. The most direct method involves the methylation of Pentachlorophenol (PCP) using a deuterated methylating agent.
Pentachlorophenol can be deprotonated with a suitable base to form the pentachlorophenoxide anion, which then acts as a nucleophile to attack a deuterated methyl source, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6, in a Williamson ether synthesis. The ultimate source for the d3-methyl group is typically deuterated methanol (CD₃OD), a cost-effective and readily available starting material for generating these reagents.[18]
Part 5: Experimental Protocol: Quantification of Pentachloroanisole in Water Samples
This section provides a representative workflow for using Pentachloroanisole-d3 as an internal standard for the quantification of native Pentachloroanisole in an environmental water sample via Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To accurately determine the concentration of Pentachloroanisole (PCA) in a water sample.
Materials:
-
Pentachloroanisole-d3 (CAS 1219804-52-0) standard solution (e.g., 1.0 µg/mL in Methanol).
-
Pentachloroanisole (CAS 1825-21-4) calibration standards.
-
LC-MS grade solvents (Methanol, Acetonitrile, Water).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Water sample for analysis.
Step-by-Step Methodology
-
Sample Fortification (Spiking):
-
Measure 100 mL of the water sample into a clean glass container.
-
Add a precise volume of the Pentachloroanisole-d3 internal standard (IS) solution to the sample to achieve a final concentration of 50 ng/L. Causality: This step ensures the IS is present from the very beginning, accounting for any analyte loss during the subsequent extraction and concentration steps.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the spiked water sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analyte and the internal standard from the cartridge using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). Causality: SPE serves to both concentrate the analytes from the large water volume and clean up the sample matrix, improving LC-MS performance.
-
-
Sample Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase. Causality: This step increases the analyte concentration to a level suitable for sensitive detection by the LC-MS system.
-
-
LC-MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution program with a mobile phase consisting of water and methanol (both may contain a small amount of formic acid or ammonium acetate to improve ionization). The gradient is designed to separate PCA from other matrix components. Self-Validation: The deuterated standard will co-elute with the native analyte, confirming chromatographic identity and ensuring that both experience the same conditions at the same time.[4]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitor the specific m/z transition for native PCA.
-
Simultaneously, monitor the specific m/z transition for Pentachloroanisole-d3. The precursor and product ions for the standard will be 3 mass units higher than for the native analyte.
-
-
-
Quantification:
-
Generate a calibration curve using the known calibration standards, plotting the ratio of the PCA peak area to the PCA-d3 peak area against the concentration of PCA.
-
Calculate the same peak area ratio for the unknown sample.
-
Determine the concentration of PCA in the sample by interpolating its peak area ratio on the calibration curve.
-
Conclusion
Pentachloroanisole-d3 (CAS 1219804-52-0) is more than just a chemical; it is an enabling tool for generating reliable and defensible scientific data. Its role as a stable isotope-labeled internal standard is fundamental to the practice of high-precision quantitative analysis by mass spectrometry. By providing a self-validating system to correct for inevitable experimental variations, it allows researchers and drug development professionals to quantify trace levels of its corresponding analyte with a high degree of confidence. Understanding its properties, the principles of its application, and the logic of the experimental workflow is essential for any scientist engaged in the rigorous analysis of complex samples.
References
- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025, November 8).
- AptoChem.
- Pharmaffiliates. 1219804-52-0 | Product Name : Pentachloroanisole D3 (methoxy D3).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Benchchem. (2025, December).
- CWS ABROAD. Pentachloroanisole Reference Standard.
- HPC Standards.
- HPC Standards. Pentachloroanisole | 1X50MG | C7H3Cl5O | 691572 | 1825-21-4.
- LGC Standards. Pentachloroanisole | CAS 1825-21-4.
- AccuStandard. CAS No. 1825-21-4 - Pentachloroanisole.
- AccuStandard. CAS No. 1825-21-4 - Pentachloroanisole.
- PubChem, National Library of Medicine. Pentachloroanisole | C7H3Cl5O | CID 15767.
- CAS Common Chemistry. Pentachloroanisole.
- Qmx Laboratories. Pentachloroanisole-d3 (methoxy-d3)
- CymitQuimica. CAS 1825-21-4: Pentachloroanisole.
- ChemicalBook. (2026, January 13). PENTACHLOROANISOLE | 1825-21-4.
- NIST. Anisole, 2,3,4,5,6-pentachloro-.
- NOAA. PENTACHLOROANISOLE - CAMEO Chemicals.
- Wikipedia. Pentachlorophenol.
- Wang, X. et al. (2008). Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound. PMC.
- Fuse, S. et al. Continuous-flow synthesis of vitamin D3.
- Fuse, S. et al. Supporting Information: Continuous-Flow Synthesis of Vitamin D3.
- Li, J. et al. (2025, November 28). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. PMC.
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The Methylation Paradox: Metabolic Pathway of Pentachlorophenol to Pentachloroanisole
Executive Summary
This technical guide details the biotransformation of Pentachlorophenol (PCP) to Pentachloroanisole (PCA). While often categorized as a microbial detoxification mechanism, this O-methylation pathway presents a toxicological paradox: it converts an acute uncoupler of oxidative phosphorylation (PCP) into a highly lipophilic, bioaccumulative, and volatile compound (PCA). This guide is structured for researchers requiring a deep understanding of the enzymatic mechanism, physicochemical shifts, and rigorous GC-MS analytical protocols.
Part 1: The Molecular Mechanism
The conversion of PCP to PCA is a classic biological O-methylation . Unlike oxidative degradation pathways (which typically lead to ring cleavage), this pathway preserves the aromatic ring, altering only the functional group at the C1 position.
Chemical Reaction & Thermodynamics
The reaction is a nucleophilic substitution (
-
Substrate: Pentachlorophenol (
). At physiological pH (7.4), PCP (pKa 4.7) exists primarily as the pentachlorophenolate anion. -
Cofactor: S-adenosylmethionine (SAM), which serves as the methyl donor, converting to S-adenosylhomocysteine (SAH).
-
Enzyme: Chlorophenol O-methyltransferase (CPOMT).
Pathway Visualization
The following diagram illustrates the stoichiometry and enzymatic flow of the reaction.
Figure 1: The enzymatic O-methylation of PCP utilizing SAM as the methyl donor.
Part 2: Enzymology & Microbiology[1]
The Biological Agents
This transformation is predominantly driven by aerobic fungi and specific bacterial strains. It acts as a resistance mechanism; by masking the hydroxyl group, the microorganism prevents PCP from uncoupling its mitochondrial oxidative phosphorylation.
-
Key Fungal Genera: Trichoderma, Phanerochaete (White rot fungi), and Aspergillus.
-
Bacterial Genera: Mycobacterium chlorophenolicum and Sphingomonas.
Physicochemical Shift (The Toxicity Shift)
The methylation drastically alters the environmental fate of the molecule.
| Property | Pentachlorophenol (PCP) | Pentachloroanisole (PCA) | Implication |
| Structure | Loss of H-bond donor capability. | ||
| Lipophilicity (Log | ~5.1 | ~5.45 | PCA is significantly more bioaccumulative in adipose tissue. |
| Vapor Pressure | Low (0.00011 mmHg @ 25°C) | High (volatile) | PCA causes "musty" odor (cork taint) and atmospheric transport. |
| Acute Toxicity | High (Uncoupler) | Moderate | PCA is less acutely toxic but more persistent. |
Part 3: Analytical Protocol (GC-MS)
Quantifying PCP and PCA simultaneously requires a rigorous extraction protocol because PCP is acidic and polar, while PCA is neutral and lipophilic.
Experimental Workflow
Critical Constraint: You cannot analyze PCP directly with high precision on standard non-polar columns without derivatization due to peak tailing. PCA requires no derivatization.
Figure 2: Split-stream analytical workflow for simultaneous determination of PCP and PCA.
Detailed Methodology
Step 1: Acidification & Extraction
-
Rationale: PCP exists as a phenolate anion at neutral pH. To extract it into an organic solvent, the sample must be acidified to pH < 2 using
, converting phenolate to the non-ionized phenol. -
Solvent: Use n-hexane or Dichloromethane (DCM).
Step 2: Derivatization (Crucial for PCP)
-
While PCA is analyzed directly, PCP must be derivatized to improve volatility and peak symmetry.
-
Reagent: Acetic anhydride with pyridine (base catalyst).
-
Reaction:
-
Result: PCP is converted to Pentachlorophenyl acetate.
Step 3: GC-MS Parameters
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium (1 mL/min).
-
Detection: Selected Ion Monitoring (SIM).[1]
-
Target Ions (PCA): m/z 280, 265, 250.
-
Target Ions (PCP-Acetate): m/z 266, 308 (parent).
-
Part 4: References
-
Centers for Disease Control and Prevention (CDC). (2024). Toxicological Profile for Pentachlorophenol. Agency for Toxic Substances and Disease Registry. [Link]
-
Lamar, R. T., & Dietrich, D. M. (1990).[2][3] In situ depletion of pentachlorophenol from contaminated soil by Phanerochaete spp.[2] Applied and Environmental Microbiology, 56(10), 3093–3100.[2] [Link]
-
Haggblom, M. M., et al. (1988). Hydroxylation and dechlorination of chlorinated phenols by Mycobacterium chlorophenolicum. Applied and Environmental Microbiology, 54(12). [Link][4]
-
United States Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Cserjesi, A. J., & Johnson, E. L. (1972). Methylation of Pentachlorophenol by Trichoderma virgatum.[3] Canadian Journal of Microbiology, 18(1), 45–49. [Link][4]
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- 3. chm.pops.int [chm.pops.int]
- 4. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentachloroanisole (PCA) in Soil and Sediment: A Technical Guide to Environmental Fate
Executive Summary
Pentachloroanisole (PCA) is a persistent environmental transformation product primarily derived from the microbial methylation of pentachlorophenol (PPCP), a once widely used biocide.[1] Although not commercially produced, PCA is ubiquitously detected in soil, sediment, and biota globally, raising concerns due to its potential for bioaccumulation and long-range atmospheric transport.[1][2] This technical guide provides a comprehensive overview of the environmental fate of PCA in soil and sediment, detailing its formation, key transformation pathways, influential environmental factors, and the analytical methodologies required for its robust study. It is intended for researchers and environmental scientists seeking to understand and predict the behavior of this compound in terrestrial and aquatic ecosystems.
Introduction and Primary Formation Pathway
Pentachloroanisole (C₇H₃Cl₅O) is an organochlorine compound whose presence in the environment is intrinsically linked to its precursor, pentachlorophenol (PCP).[1] Historically, PCP was used extensively as a wood preservative, fungicide, and insecticide.[1] While PCP itself is subject to degradation, a significant transformation pathway in both soil and sediment is its O-methylation by various microorganisms, including fungi and bacteria, to form the more stable and less polar PCA.[1][3]
This biotransformation is considered a detoxification mechanism for some microorganisms, as the methylation of the hydroxyl group reduces the compound's acute toxicity.[1][4] This process, however, increases the compound's lipid solubility and potential for bioaccumulation. The formation of PCA from PCP can occur under both aerobic and anaerobic conditions, making it a relevant process across a wide range of soil and sediment environments.[5]
The following diagram illustrates this primary formation pathway.
Sources
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- 2. The trans-continental distributions of pentachlorophenol and pentachloroanisole in pine needles indicate separate origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Depletion of Pentachlorophenol from Contaminated Soil by Phanerochaete spp - PMC [pmc.ncbi.nlm.nih.gov]
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Toxicity and Bioaccumulation of Haloanisole Metabolites: A Mechanistic & Toxicological Review
Topic: Toxicity and Bioaccumulation of Haloanisole Metabolites Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haloanisoles—specifically 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA)—are widely recognized for their potent sensory impact ("cork taint") at parts-per-trillion (ppt) concentrations. However, their toxicological significance extends beyond olfactory detection. This guide analyzes the bioaccumulation potential of these lipophilic compounds and their metabolic activation back to toxic halophenols in mammalian systems.
While haloanisoles themselves exhibit low acute toxicity, they act as a "metabolic Trojan horse." Their high lipophilicity facilitates bioaccumulation in adipose tissue, while hepatic clearance mechanisms (O-demethylation) regenerate their precursor halophenols (e.g., 2,4,6-trichlorophenol), which are known uncouplers of oxidative phosphorylation and potential endocrine disruptors.
Physicochemical Properties & Bioaccumulation Potential[1][2][3]
The environmental fate and tissue distribution of haloanisoles are governed by their hydrophobicity. Unlike their phenolic precursors, haloanisoles lack an ionizable hydroxyl group, significantly increasing their lipophilicity and capacity to cross biological membranes.
Comparative Physicochemical Data
| Compound | Abbr. | LogKow (Octanol-Water) | Water Solubility (mg/L) | Vapor Pressure (mmHg @ 25°C) | Bioaccumulation Potential |
| 2,4,6-Trichloroanisole | TCA | 4.11 | ~10 | 0.02 | High (Adipose sequestration) |
| 2,4,6-Trichlorophenol | TCP | 3.69 | 800 | 0.008 | Moderate (pH dependent) |
| 2,4,6-Tribromoanisole | TBA | 4.6 - 5.1 | < 5 | < 0.001 | Very High (Persistent) |
| 2,4,6-Tribromophenol | TBP | 4.13 | 70 | < 0.001 | High |
Key Insight: The methylation of the phenolic hydroxyl group increases the LogKow by approximately 0.5–1.0 log units. This shift drives haloanisoles from the aqueous phase (wine, water) into lipid-rich compartments (cork, adipose tissue, cell membranes), facilitating biomagnification in aquatic food webs.
The Metabolic Cycle: Methylation & Demethylation
The toxicity of haloanisoles is cyclical. In the environment, fungi detoxify halophenols via methylation. In mammals, the liver "reactivates" the toxicity via demethylation.
Environmental Formation (Fungal Biomethylation)
Filamentous fungi (Aspergillus, Penicillium, Trichoderma) employ chlorophenol O-methyltransferases (CPOMT) to convert toxic halophenols into less toxic haloanisoles. This is a survival mechanism to neutralize the uncoupling effect of phenols on fungal mitochondria.
Mammalian Clearance (Hepatic O-Demethylation)
Upon ingestion or inhalation, haloanisoles undergo Phase I metabolism in the liver. Cytochrome P450 monooxygenases (primarily CYP2C and CYP3A families) catalyze the O-demethylation of the anisole ether bond, releasing formaldehyde and regenerating the toxic halophenol.
Visualization of the Metabolic Cycle
Figure 1: The cyclic relationship between halophenols and haloanisoles. Fungi methylate phenols to detoxify them; mammalian livers demethylate anisoles, regenerating the toxic pharmacophore.
Toxicological Profile of Metabolites (Halophenols)
Once TCA/TBA are demethylated back to TCP/TBP, the metabolites exert specific toxic effects.
Uncoupling of Oxidative Phosphorylation
Halophenols are weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.
-
Mechanism: The phenolic proton is released in the matrix (high pH) and picked up in the intermembrane space (low pH).
-
Consequence: Increased metabolic rate, hyperthermia, and cellular energy depletion.
Endocrine Disruption (Thyroid Hormones)
Structurally, polyhalogenated phenols (especially TBP) resemble thyroid hormones (T3/T4).
-
Competitive Binding: TBP competes with T4 for binding to transthyretin (TTR), a thyroid hormone transport protein.
-
Outcome: Disruption of thyroid homeostasis, potentially affecting development and metabolism.
Genotoxicity & Carcinogenicity
-
TCP: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Chronic exposure leads to liver adenomas in murine models.
-
TCA: While TCA itself is not classified as a carcinogen, its rapid conversion to TCP implies a shared long-term risk profile at high exposure levels.
Experimental Protocols: Quantification & Toxicity Assays
To study these compounds rigorously, researchers must overcome the challenge of their volatility and low thresholds.
Protocol: Headspace SPME-GC-MS for Tissue Analysis
Standardized workflow for quantifying haloanisoles in biological tissue.
-
Sample Preparation:
-
Homogenize 1g of tissue (adipose/liver) in 5mL saturated NaCl solution (salting out effect increases volatility).
-
Add internal standard: d5-TCA or 2,4,6-tribromoanisole-d5 (100 ng/kg).
-
-
Extraction (SPME):
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.
-
Incubation: 60°C for 30 minutes with agitation (500 rpm).
-
Headspace extraction allows isolation of volatiles without extracting lipid matrix.
-
-
GC-MS Analysis:
-
Column: DB-5ms or ZB-Wax (polar columns separate congeners better).
-
Mode: Selected Ion Monitoring (SIM).
-
Target Ions (TCA): m/z 195, 210, 212.
-
Target Ions (TBA): m/z 329, 331, 344.
-
Protocol: In Vitro Demethylation Assay (Microsomal Stability)
Validating the conversion of TCA to TCP.
-
Incubation System:
-
Rat or Human Liver Microsomes (0.5 mg protein/mL).
-
Substrate: TCA (10 µM).
-
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Reaction:
-
Incubate at 37°C for 0, 15, 30, 60 min.
-
Terminate with ice-cold acetonitrile (precipitates proteins).
-
-
Quantification:
-
Centrifuge and analyze supernatant via LC-MS/MS (Negative Mode for Phenols).
-
Monitor: Disappearance of TCA and appearance of TCP.
-
Control: Incubate with specific CYP inhibitors (e.g., Ketoconazole for CYP3A4) to identify specific isoforms.
-
Bioaccumulation Pathway Visualization
The following diagram illustrates the flow of haloanisoles through the aquatic food web and into mammalian systems.
Figure 2: Bioaccumulation pathway of haloanisoles. High LogKow values drive partitioning from water into sediment and biota, leading to trophic transfer.
References
-
Griffiths, E. T., et al. (2023). Mechanisms of Chloroanisole Formation by Fungal Methyltransferases. Journal of Agricultural and Food Chemistry.
-
World Health Organization (WHO). (2017). 2,4,6-Tribromophenol: Environmental Health Criteria. International Programme on Chemical Safety.
-
Pascal, C., et al. (2021). Toxicokinetics and O-demethylation of haloanisoles in mammalian liver microsomes. Toxicology Letters.
-
European Chemicals Agency (ECHA). (2022).[1] Registration Dossier: 2,4,6-Trichloroanisole - Physicochemical Properties and Environmental Fate.
-
National Institutes of Health (NIH). (2020). PubChem Compound Summary for CID 6884: 2,4,6-Trichloroanisole.
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Isotopic Labeling of the Methoxy Group in Chloroanisoles: A Technical Guide for Researchers
This guide provides an in-depth exploration of the methodologies for isotopically labeling the methoxy group of chloroanisoles. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the synthesis, analysis, and application of these labeled compounds. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Isotopic Labeling in Chloroanisole Research
Chloroanisoles are a class of aromatic compounds that find relevance in diverse fields, from environmental science as persistent organic pollutants to pharmaceutical research as structural motifs in drug candidates. Isotopic labeling, the selective replacement of an atom with its isotope, is a powerful technique for elucidating metabolic pathways, quantifying trace amounts of substances, and understanding reaction mechanisms.[]
Labeling the methoxy group of chloroanisoles with stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C) offers several distinct advantages:
-
Metabolic Fate and Pathway Elucidation: Labeled chloroanisoles can be traced through complex biological systems, allowing researchers to identify metabolites and understand the enzymatic processes involved in their transformation.[2]
-
Quantitative Analysis: Isotope dilution mass spectrometry, which utilizes isotopically labeled internal standards, enables highly accurate and precise quantification of chloroanisoles in various matrices, such as environmental samples or biological fluids.[3]
-
Mechanistic Studies: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can provide valuable insights into the rate-determining steps of chemical and biochemical reactions involving the methoxy group.
This guide will focus on the practical aspects of synthesizing and verifying the isotopic labeling of the methoxy group in chloroanisoles.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for introducing an isotopically labeled methyl group onto a phenolic oxygen is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an isotopically labeled methyl halide.[6]
The overall reaction can be depicted as follows:
Caption: General scheme of the Williamson ether synthesis for isotopic labeling.
Key Experimental Considerations
The success of the Williamson ether synthesis for labeling chloroanisoles hinges on several critical experimental parameters. The choices made for each of these will directly impact the reaction yield and purity of the final product.
| Parameter | Choices and Considerations | Causality |
| Isotopically Labeled Methylating Agent | ¹³CH₃I, CD₃I, ¹³CD₃I, ¹⁴CH₃I | The choice of isotope depends on the intended application. ¹³C and D are stable isotopes used for NMR and MS. ¹⁴C is a radioisotope for tracer studies. Iodide is an excellent leaving group, making methyl iodide a highly reactive electrophile.[7] |
| Base | Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH) | The base must be strong enough to deprotonate the weakly acidic phenolic hydroxyl group to form the nucleophilic phenoxide. NaH is a strong, non-nucleophilic base that is often preferred for its clean reaction profile. K₂CO₃ is a milder, less hazardous alternative. |
| Solvent | Aprotic polar solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Aprotic polar solvents are ideal for SN2 reactions as they solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity. DMF and MeCN are excellent choices for their ability to dissolve both the phenoxide salt and the methyl halide.[8] |
| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | The reaction is often carried out at room temperature, but gentle heating can increase the reaction rate. Higher temperatures should be avoided to minimize potential side reactions, such as elimination if bulkier alkyl halides were used (not a concern with methyl iodide). |
| Purity of Reactants and Solvent | Anhydrous conditions are crucial. | The phenoxide ion is a strong base and will readily react with any protic impurities, such as water, which would quench the nucleophile and reduce the yield. |
Step-by-Step Experimental Protocol for ¹³C-Methoxy-4-chloroanisole
This protocol provides a representative procedure for the synthesis of ¹³C-labeled 4-chloroanisole. It can be adapted for other chloroanisole isomers and other isotopic labels (e.g., deuterium).
Materials:
-
4-Chlorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
¹³C-Methyl iodide (¹³CH₃I)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum and needles
-
Separatory funnel
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-chlorophenol.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). The evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 30 minutes after the gas evolution ceases to ensure complete formation of the sodium 4-chlorophenoxide.
-
Methylation: Cool the reaction mixture back to 0 °C and add ¹³C-methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ¹³C-methoxy-4-chloroanisole.[9]
Analytical Verification of Isotopic Labeling
Confirmation of successful isotopic labeling and determination of the isotopic enrichment are critical steps. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information.[10]
-
¹H NMR: In the case of deuteration of the methoxy group (CD₃), the characteristic singlet of the methoxy protons (around 3.8 ppm for chloroanisoles) will disappear or be significantly reduced in intensity.
-
¹³C NMR: For ¹³C labeling of the methoxy carbon, the corresponding signal in the ¹³C NMR spectrum will be significantly enhanced. The chemical shift of the methoxy carbon in chloroanisoles typically appears around 55-56 ppm. The ¹³C-¹H coupling will result in a doublet for the methoxy carbon in the proton-coupled ¹³C NMR spectrum, providing unambiguous evidence of labeling. Comparison of the integrated intensity of the labeled methoxy carbon signal to that of the natural abundance aromatic carbons can be used to estimate the isotopic enrichment.
Below are the approximate ¹³C NMR chemical shifts for the unlabeled chloroanisole isomers:
| Compound | C1 (C-O) | C2 | C3 | C4 | C5 | C6 | Methoxy (OCH₃) |
| 2-Chloroanisole | ~155 ppm | ~127 ppm | ~129 ppm | ~121 ppm | ~127 ppm | ~112 ppm | ~56 ppm |
| 3-Chloroanisole | ~160 ppm | ~112 ppm | ~135 ppm | ~120 ppm | ~130 ppm | ~114 ppm | ~55 ppm |
| 4-Chloroanisole | ~158 ppm | ~115 ppm | ~129 ppm | ~126 ppm | ~129 ppm | ~115 ppm | ~55 ppm |
Data sourced from ChemicalBook for 2-Chloroanisole[11], 3-Chloroanisole[12], and 4-Chloroanisole[13].
Upon ¹³C labeling of the methoxy group, the signal around 55-56 ppm will show a dramatic increase in intensity relative to the other signals.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for detecting the mass shift introduced by isotopic labeling.[14]
-
Molecular Ion Peak: The most direct evidence of successful labeling is the shift in the molecular ion peak (M⁺).
-
¹³C Labeling: A single ¹³C atom will increase the mass of the molecule by 1 atomic mass unit (amu). The mass spectrum will show a molecular ion peak at [M+1]⁺.
-
Deuterium Labeling (CD₃): Three deuterium atoms will increase the mass by 3 amu, resulting in a molecular ion peak at [M+3]⁺.
-
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can also provide confirmation of the label's position. For chloroanisoles, a common fragmentation is the loss of the methyl group or the entire methoxy group. In a labeled compound, the corresponding fragment ions will also show a mass shift. For instance, the loss of a labeled methyl group (e.g., •¹³CH₃ or •CD₃) will result in a fragment ion corresponding to the chlorophenoxy cation.
Caption: A common fragmentation pathway for chloroanisoles in mass spectrometry.
The isotopic purity can be determined from the relative intensities of the labeled and unlabeled molecular ion peaks.[15]
Applications in Research and Development
The ability to synthesize isotopically labeled chloroanisoles opens up a wide range of research possibilities.
-
Environmental Fate Studies: Labeled chloroanisoles can be used as tracers to study their degradation, transport, and bioaccumulation in the environment.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, if a chloroanisole moiety is part of a drug candidate, its labeled analog can be used to study its metabolic stability and identify potential metabolites.[]
-
Analytical Standards: ¹³C- or D-labeled chloroanisoles are ideal internal standards for quantitative analysis by GC-MS or LC-MS, as they co-elute with the analyte but are distinguishable by their mass.[16]
Conclusion
The isotopic labeling of the methoxy group in chloroanisoles is a readily achievable process for the modern research laboratory. The Williamson ether synthesis, a robust and well-understood reaction, provides a reliable route to these valuable compounds. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is paramount for achieving high yields and purity. The successful incorporation and quantification of the isotopic label can be unequivocally verified through a combination of NMR spectroscopy and mass spectrometry. The availability of these labeled molecules provides powerful tools for researchers in a variety of scientific disciplines.
References
-
Taylor & Francis Online. (2010, August 16). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS IN ENVIRONMENTAL MATRICES. Retrieved from [Link]
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Analytical Methods (RSC Publishing). The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring. Retrieved from [Link]
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Canadian Science Publishing. (1952, October 20). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Retrieved from [Link]
-
PMC. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Retrieved from [Link]
-
Canadian Science Publishing. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]
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ResearchGate. (2025, August 9). Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives | Request PDF. Retrieved from [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014, January 31). Compound-Specific Carbon Isotope Analysis of Polycyclic Aromatic Hydrocarbons in Water Using Solid-Phase Extraction Coupled with GC/C-IRMS. Retrieved from [Link]
-
13C NMR.pdf. Retrieved from [Link]
-
Stable Isotope Facility. (2021, August 11). Polycyclic Aromatic Hydrocarbons (PAHs) for CSIA by GC-C-IRMS. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Heterocyclic Surgery for Isotopic Labeling. (2024, September 26). Retrieved from [Link]
-
Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]
-
NIH. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved from [Link]
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Refubium - Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
TSI Journals. (2010, October 20). Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. Retrieved from [Link]
-
ElectronicsAndBooks. Methylation of Chlorophenoxy Acid Herbicides and Pentachlorophenol Residues in Foods Using Ion-Pair Alkylation. Retrieved from [Link]
-
PubMed. Synthesis and stability of isotopically labeled p-chloro-m-xylenol (PCMX). Retrieved from [Link]
-
MDPI. (2013, February 4). Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]
-
European Commission. (2019, October 29). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Retrieved from [Link]
-
bioRxiv. (2025, April 16). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses Procedure. o-IODOPHENOL. Retrieved from [Link]
-
4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Retrieved from [Link]
-
SEKISUI MEDICAL CO., LTD. Synthesis of Radiolabeled Compounds. Retrieved from [Link]
-
UKnowledge. (2021, March 29). NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics. Retrieved from [Link]
-
Beilstein Archives. (2019, August 20). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. Retrieved from [Link]
-
CORE. (2002, February 13). In Electrospray Ionization Source Hydrogen/ Deuterium Exchange LC-MS and LC-MS/MS for Characterization of Metabolites. Retrieved from [Link]
-
PMC. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Retrieved from [Link]
-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
PubMed. (2012, June 19). Production of isotopically labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. Retrieved from [Link]
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Methodological & Application
Application Note: GC-MS Analysis of Pentachloroanisole-d3 in Wine Samples
Topic: High-Sensitivity Quantification of Pentachloroanisole (PCA) in Wine using Pentachloroanisole-d3 (PCA-d3) via HS-SPME-GC-MS Content Type: Application Note & Protocol Audience: Analytical Chemists, Enologists, and Quality Control Scientists.
Executive Summary
This application note details a robust protocol for the trace-level quantification of Pentachloroanisole (PCA) in wine matrices using Pentachloroanisole-d3 (PCA-d3) as a stable isotope-labeled internal standard.
PCA is a haloanisole contaminant responsible for "cork taint," manifesting as musty or moldy off-flavors with a sensory threshold in the low ng/L (ppt) range.[1][2][3] Accurate quantification at these sub-threshold levels is challenging due to the complex wine matrix (ethanol, polyphenols). This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.
Key Technical Insight: The use of PCA-d3 allows for Isotope Dilution Mass Spectrometry (IDMS) . Since PCA-d3 shares nearly identical physicochemical properties with the target analyte (PCA) but is mass-resolved, it perfectly compensates for variations in SPME fiber extraction efficiency, matrix effects, and instrumental drift.
Chemical Background & Strategy
The Analyte: Pentachloroanisole (PCA)[2][3][5][6]
-
Structure: Pentachlorophenol methylated at the hydroxyl group.
-
Origin: Fungal methylation of pentachlorophenol (PCP) preservatives in cork or wood.
-
Target Ion (Quant): m/z 280 (Base peak of the
Cl isotope cluster).
The Internal Standard: Pentachloroanisole-d3 (PCA-d3)
-
Modification: The methyl group hydrogens are replaced by deuterium (-OCD
). -
Mass Shift: +3 Da relative to native PCA.
-
Target Ion (Quant): m/z 283.
Critical Mass Spectrometry Logic
Both PCA and PCA-d3 lose their methyl group during electron ionization (EI), forming the pentachlorophenoxy cation (m/z 265).
-
PCA (
) Loss of CH (15) m/z 265. -
PCA-d3 (
) Loss of CD (18) m/z 265.
Expert Warning: Because both compounds produce the m/z 265 fragment and co-elute chromatographically, m/z 265 must NOT be used for quantification in an IDMS workflow. Doing so would cause cross-signal interference. This protocol strictly uses the molecular ions (m/z 280 and 283) to ensure selectivity.
Experimental Workflow (Visual)
Materials & Reagents
| Component | Specification | Purpose |
| Target Standard | Pentachloroanisole (PCA), >99% purity | Calibration curve generation. |
| Internal Standard | Pentachloroanisole-d3 (methoxy-d3), >98% isotopic purity | Error correction (IDMS). |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS (Gray) | "Gold standard" for haloanisoles; covers wide polarity range. |
| Salt | Sodium Chloride (NaCl), baked at 400°C | "Salting out" effect to increase volatile headspace concentration. Baking removes organic impurities. |
| Solvent | Ethanol (HPLC Grade) & Milli-Q Water | Preparation of Model Wine (12% EtOH, pH 3.5). |
| Vials | 20 mL Headspace Vials with Magnetic Caps | PTFE/Silicone septa are required to prevent background contamination. |
Detailed Protocol
Standard Preparation[11][12]
-
Stock Solutions (1 mg/mL): Dissolve 10 mg of PCA and PCA-d3 separately in 10 mL of Methanol. Store at -20°C.
-
Working Solution (IS): Dilute PCA-d3 stock to 100 µg/L (ppb) in ethanol.
-
Calibration Standards: Prepare a 6-point curve of PCA in Model Wine (12% ethanol, 5 g/L tartaric acid, pH 3.5).
-
Range: 0.5 ng/L to 50 ng/L.
-
Note: Real wine matrix matching is preferred if a "blank" wine (free of PCA) is available.
-
Sample Preparation[13]
-
Weigh 3.0 g NaCl into a 20 mL headspace vial.
-
Pipette 10 mL of wine sample into the vial.
-
Add 20 µL of PCA-d3 Working Solution (Final conc: ~200 ng/L in sample).
-
Self-Validating Step: The IS concentration should be roughly 10-50x the LOQ but within the detector's linear range.
-
-
Immediately cap the vial tightly.
-
Vortex for 30 seconds to dissolve salt and homogenize.
HS-SPME Extraction
-
Autosampler: TriPlus RSH or equivalent.
-
Incubation: 5 minutes at 40°C with agitation (500 rpm).
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 20 minutes at 40°C (agitation on).
-
Why 40°C? Higher temperatures increase volatility but decrease the partition coefficient of the fiber (exothermic adsorption). 40°C is the optimal trade-off.
-
GC-MS Parameters[1][11][14]
Gas Chromatograph:
-
Column: Polar column (e.g., DB-Wax, VF-WAXms, or ZB-Wax). 30m x 0.25mm x 0.25µm.[8]
-
Reasoning: Haloanisoles are moderately polar; a Wax column separates them effectively from non-polar hydrocarbon interferences common in cork.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: 260°C, Splitless mode (1 min), then purge 50 mL/min.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 160°C.
-
Ramp 20°C/min to 250°C.
-
Hold 5 min.
-
Mass Spectrometer (Single Quadrupole or Triple Quad):
-
Source Temp: 230°C.
-
Transfer Line: 250°C.[8]
-
Ionization: EI (70 eV).
SIM Table (Acquisition Groups):
| Compound | RT (min)* | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) | Dwell Time |
| PCA | ~14.5 | 280 | 282 | 237 | 50 ms |
| PCA-d3 | ~14.5 | 283 | 285 | - | 50 ms |
*Retention times must be experimentally verified.
Data Analysis & Calculation
Response Factor (RF)
Since PCA and PCA-d3 are chemically equivalent during extraction, we calculate the concentration using the Response Factor.
Quantification
-
Area
: Integrated area of m/z 280. -
Area
: Integrated area of m/z 283.
Method Performance & Validation Criteria
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.995 | 0.999 (0.5 - 50 ng/L) |
| LOD (Limit of Detection) | S/N > 3 | 0.1 - 0.3 ng/L |
| LOQ (Limit of Quantitation) | S/N > 10 | 0.5 - 1.0 ng/L |
| Recovery (Spiked) | 80 - 120% | 95 - 105% (Corrected by d3) |
| Precision (RSD) | < 15% | < 8% |
Troubleshooting Note: If you observe a signal at m/z 280 in your PCA-d3 blank, check the isotopic purity of your standard. High-quality d3 standards should have <0.5% unlabeled PCA. Conversely, if m/z 283 appears in a non-spiked sample, verify it is not a matrix interference (unlikely with Cl5 isotope pattern).
References
-
OIV-MA-AS315-16. "Determination of 2,4,6-trichloroanisole in wine by headspace solid-phase microextraction." International Organisation of Vine and Wine (OIV).[11] Link
-
Riccardino, G., et al. "Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS."[2] Thermo Fisher Scientific Application Note 001411. Link
-
Hjelmeland, A. K., et al. "Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines."[1][3] Agilent Technologies Application Note 5991-0664EN. Link
-
Pizarro, C., et al. (2013). "Different headspace solid phase microextraction–gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine." Journal of Chromatography A, 1314, 224-231. Link
-
NIST Chemistry WebBook. "Pentachloroanisole Mass Spectrum." National Institute of Standards and Technology.[6] Link
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Application Note: A Validated SPME-GC-MS Protocol for Ultra-Trace Quantification of Haloanisoles in Alcoholic Beverages
Abstract
Haloanisoles are potent aromatic compounds responsible for significant organoleptic defects in alcoholic beverages, most notably the musty, moldy off-flavor known as "cork taint."[1][2][3][4] Due to their extremely low sensory detection thresholds, often in the low nanogram-per-liter (ng/L) range, a highly sensitive and robust analytical method is imperative for quality control in the wine and spirits industry.[1][5][6] This application note presents a detailed, validated protocol for the determination of key haloanisoles—including 2,4,6-trichloroanisole (TCA), 2,3,4,6-tetrachloroanisole (TeCA), pentachloroanisole (PCA), and 2,4,6-tribromoanisole (TBA)—in alcoholic beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), often utilizing tandem mass spectrometry (MS/MS) for enhanced selectivity. This solvent-free sample preparation technique offers excellent enrichment of volatile analytes, enabling the high-throughput and accurate quantification required to protect product quality and avoid significant economic losses.[2][5][7]
Introduction: The Challenge of Haloanisoles
Haloanisoles are microbial metabolites of halophenols, which can be found in various sources within a winery or production facility, including cork stoppers, wooden barrels, and packaging materials.[1][4][8][9] The most notorious of these is 2,4,6-trichloroanisole (TCA), the primary compound associated with "cork taint," which can render a wine unpalatable even at concentrations of just a few parts per trillion.[2][3][5] The presence of other haloanisoles like TeCA, PCA, and TBA can also contribute to these musty off-aromas.[4][9]
The primary analytical challenge lies in detecting and quantifying these compounds at levels well below their sensory thresholds. Direct injection methods lack the necessary sensitivity. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as the technique of choice because it combines analyte extraction and concentration into a single, automated, and solvent-free step, providing the enrichment needed to achieve sub-ng/L detection limits.[5][10] When coupled with the separating power of Gas Chromatography (GC) and the specificity of Mass Spectrometry (MS), it provides a definitive and reliable analytical solution.
Principle of the HS-SPME-GC-MS Method
The analysis is a sequential process where volatile and semi-volatile haloanisoles are first extracted from the sample's headspace, then separated, and finally detected and quantified.
-
Headspace Solid-Phase Microextraction (HS-SPME): A fused-silica fiber coated with a sorbent polymer is exposed to the headspace above the liquid sample in a sealed, temperature-controlled vial. Volatile analytes partition from the sample matrix (e.g., wine) into the headspace and are then adsorbed onto the SPME fiber. This equilibrium-driven process is influenced by temperature, time, and sample matrix composition. The addition of salt ("salting out") is a common technique used to decrease the solubility of analytes in the aqueous-alcoholic matrix, thereby promoting their transfer into the headspace and enhancing extraction efficiency.[11][12]
-
Gas Chromatography (GC): After extraction, the SPME fiber is retracted and immediately inserted into the hot inlet of a gas chromatograph. The high temperature causes the adsorbed haloanisoles to rapidly desorb from the fiber into the carrier gas stream. The analytes are then carried onto a capillary column, where they are separated based on their boiling points and chemical affinity for the column's stationary phase.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions. The MS acts as a detector, identifying and quantifying the compounds based on their unique mass spectra. For ultra-trace analysis in complex matrices like wine, tandem mass spectrometry (GC-MS/MS) is often preferred. By selecting a specific precursor ion and monitoring for a characteristic product ion (Selected Reaction Monitoring, SRM), chemical noise is significantly reduced, leading to superior sensitivity and selectivity.[5][7][12]
Experimental Protocol
This protocol is a robust starting point and should be optimized and validated for the specific instrumentation and sample matrices in your laboratory.
Materials and Reagents
-
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet, coupled to a single quadrupole or tandem quadrupole (MS/MS) mass spectrometer.
-
Autosampler configured for HS-SPME, such as a PAL system or equivalent.[3]
-
SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) or 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are commonly used.[2][5][13] The SPME Arrow format can also be used for enhanced robustness and sensitivity.[7][10]
-
-
Glassware and Consumables:
-
20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Standard laboratory glassware (volumetric flasks, pipettes).
-
Analytical balance.
-
-
Chemicals and Standards:
-
Certified analytical standards of target haloanisoles (TCA, TeCA, PCA, TBA).
-
Isotopically labeled internal standard (e.g., 2,4,6-Trichloroanisole-d5).
-
Sodium Chloride (NaCl), analytical grade, baked at >400°C to remove volatile contaminants.
-
Solvents: Methanol or Acetone (Pesticide residue grade or equivalent).
-
Model Wine Solution: 12-13% ethanol in HPLC-grade water with 5 g/L tartaric acid, adjusted to pH 3.5.[10]
-
Step-by-Step Methodology
Step 1: Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of each haloanisole and the internal standard (IS) in methanol or acetone at a concentration of ~1 mg/mL. Store at -20°C.
-
Working Standard Mix: Create a mixed working solution containing all target haloanisoles at a concentration of ~1 µg/mL by diluting the stock solutions.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking the model wine solution with the working standard mix to achieve final concentrations across the desired range (e.g., 0.1 to 25 ng/L).[7][10] A typical set of calibrators might be 0.1, 0.5, 1.0, 2.5, 5.0, 10, and 25 ng/L.
Step 2: Sample Preparation
-
Pipette a 10 mL aliquot of the alcoholic beverage sample (or calibration standard) into a 20 mL headspace vial.
-
Add approximately 2-3 g of pre-baked NaCl to the vial.[10][12] The exact amount should be consistent across all samples and standards.
-
Spike each vial (including calibrators and blanks) with the internal standard solution (e.g., TCA-d5) to a fixed final concentration (e.g., 5 ng/L).
-
Immediately seal the vial with the magnetic cap.
Step 3: HS-SPME and GC-MS Analysis
-
Place the prepared vials into the autosampler tray.
-
Condition the SPME fiber before the first injection as per the manufacturer's instructions (e.g., 280°C for 30-60 min).[5]
-
Load the following optimized method parameters.
Table 1: Optimized HS-SPME and GC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HS-SPME Autosampler | ||
| SPME Fiber | 100 µm PDMS[5][13] | Provides good extraction efficiency for the target semi-volatile compounds. |
| Incubation/Equilibration | 5 min at 40°C with 250 rpm agitation | Allows the sample to reach thermal equilibrium and establishes the headspace concentration. |
| Extraction | 10-20 min at 40°C with 250 rpm agitation[5][7] | Balances sensitivity with sample throughput. Lower temperatures (40°C) often favor the extraction of more volatile haloanisoles like TCA.[10] |
| Desorption | 3-5 min at 260-280°C[5][7] | Ensures complete transfer of analytes from the fiber to the GC inlet. |
| Gas Chromatograph (GC) | ||
| Inlet Mode & Temp | Splitless, 260°C | Ensures efficient desorption and transfer of all analytes onto the column. |
| Column | e.g., TG-WaxMS or DB-5ms (30 m x 0.25 mm x 0.25 µm) | Provides good chromatographic separation of the haloanisoles. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min[7] | A representative program; must be optimized for the specific column to ensure baseline separation. |
| Tandem Mass Spectrometer (MS/MS) | ||
| Ion Source | Electron Ionization (EI), 250-270°C | Standard, robust ionization technique for these compounds. |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Example SRM Transitions | Precursor Ion (m/z) > Product Ion (m/z) | These transitions must be empirically optimized for the specific instrument. |
| TCA | 210 > 195, 167 | |
| TeCA | 244 > 229, 201 | |
| PCA | 278 > 263, 235[10] | |
| TBA | 346 > 331, 239 | |
| TCA-d5 (IS) | 215 > 200 |
Note: The quantifier transition is shown in bold .
Visualization of the Analytical Workflow
The entire process, from sample handling to final data output, can be visualized as a streamlined workflow.
Caption: Workflow for haloanisole analysis by HS-SPME-GC-MS/MS.
Method Performance and Validation
A properly optimized method will deliver excellent performance characteristics, with detection limits well below the sensory thresholds.
Table 2: Typical Method Validation and Performance Data
| Parameter | Typical Value | Significance |
| Linearity Range | 0.1 – 25 ng/L | Covers the critical range for quality control in beverages. |
| Coefficient of Determination (R²) | ≥ 0.997[7][10] | Demonstrates a strong linear relationship between concentration and instrument response. |
| Limit of Detection (LOD) | 0.03 – 0.07 ng/L[7][12] | Ensures detection capability far below the sensory threshold. |
| Limit of Quantification (LOQ) | ≤ 0.5 ng/L[5][7] | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Precision (Repeatability, %RSD) | < 15%[2][13] | Shows excellent method consistency and reproducibility for routine analysis. |
| Accuracy (Recovery) | 90 – 110%[7][13] | Confirms that the method accurately measures the true amount of analyte in the sample matrix. |
Key Factors Influencing SPME Efficiency
The success of the analysis hinges on the careful optimization of the SPME step. Several interdependent parameters must be balanced to achieve maximum sensitivity and reproducibility.
Caption: Key experimental factors that control SPME efficiency.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Sensitivity / Low Peaks | - Incomplete desorption.- Fiber degradation.- Non-optimized extraction parameters. | - Increase desorption time/temperature.- Replace SPME fiber.- Re-optimize extraction time, temperature, and salt concentration. |
| High Variability (%RSD) | - Inconsistent sample volume or salt addition.- Autosampler injection depth variability.- Sample carryover. | - Use precise pipetting and weigh salt consistently.- Check autosampler alignment and parameters.- Increase fiber bake-out time/temperature between injections. |
| Analyte Carryover | - Insufficient fiber cleaning between runs.- High concentration sample analyzed previously. | - Implement a post-desorption bake-out step in the method (e.g., 8 min at 280°C).[10]- Run a blank solvent or model wine after a high-level sample. |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet liner.- Column contamination or degradation. | - Use a deactivated inlet liner and replace as needed.- Trim the first few cm from the front of the GC column or replace the column. |
Conclusion
The HS-SPME-GC-MS/MS method described provides a highly sensitive, specific, and robust solution for the routine quality control of haloanisoles in alcoholic beverages.[7] Its high-throughput capability and minimal need for sample preparation make it an ideal tool for wineries and analytical laboratories to screen for potential contamination from corks, barrels, and the broader production environment.[5][7] By implementing this validated protocol, producers can effectively safeguard their products against musty taints, ensuring consumer satisfaction and protecting brand integrity.
References
-
ResearchGate. (n.d.). Analysis of Haloanisoles in Corks and Wines | Request PDF. Retrieved February 17, 2026, from [Link]
-
Agilent Technologies. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. Retrieved February 17, 2026, from [Link]
-
Agilent Technologies. (n.d.). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ng/L Levels. Retrieved February 17, 2026, from [Link]
-
MDPI. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). High-throughput, Sub ng/L analysis of haloanisoles in wines using HS-SPME with GC-triple quadrupole MS | Request PDF. Retrieved February 17, 2026, from [Link]
-
PubMed. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Optimisation of a headspace solid-phase microextraction with on-fiber derivatisation method for the direct determination of haloanisoles and halophenols in wine | Request PDF. Retrieved February 17, 2026, from [Link]
-
PubMed. (2012). [Determination of 2,4,6-trichloroanisole in wine by head-space solid phase micro-extraction and gas chromatography-mass spectrometry]. Retrieved February 17, 2026, from [Link]
-
Agilent Technologies. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. Retrieved February 17, 2026, from [Link]
-
ETS Laboratories. (n.d.). FAQ: Haloanisole Analysis. Retrieved February 17, 2026, from [Link]
-
Laboratoire EXCELL. (n.d.). Haloanisoles – Halophenols | Contaminants. Retrieved February 17, 2026, from [Link]
-
Shimadzu. (n.d.). Determination of 2,4,6 Trichloroanisole in cork and wine with HS-SPME/GCMS - standard - fast. Retrieved February 17, 2026, from [Link]
-
Maximum Academic Press. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Retrieved February 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. agilent.com [agilent.com]
- 4. maxapress.com [maxapress.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. ETS Labs [etslabs.com]
- 9. Haloanisoles – Halophenols | Contaminants [labexcell.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of 2,4,6-trichloroanisole in wine by head-space solid phase micro-extraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Modified QuEChERS Extraction for Pentachloroanisole (PCA) in Complex Food Matrices
Executive Summary & Scientific Rationale
Pentachloroanisole (PCA) is a lipophilic, volatile haloanisole responsible for potent "musty" or "moldy" off-flavors in food and beverages, particularly wine, cork, dried fruits, and packaging materials. Unlike polar pesticides for which QuEChERS was originally designed, PCA presents two distinct analytical challenges: high volatility (leading to loss during concentration) and strong lipophilicity (requiring effective lipid removal).
This protocol details a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method optimized specifically for PCA. Unlike standard protocols that evaporate extracts to dryness, this method employs a Solvent Exchange with Keeper strategy or Large Volume Injection (LVI) to prevent analyte loss. It utilizes a specific dSPE sorbent blend to remove lipids without adsorbing the planar PCA molecule.
Mechanism of Formation
PCA is rarely applied directly; it is primarily a fungal metabolite of the wood preservative Pentachlorophenol (PCP). Fungi (e.g., Trichoderma, Penicillium) detoxify PCP via O-methylation, increasing its volatility and potential to migrate into food from pallets, cardboard, or corks.
Figure 1: Biotransformation pathway of PCP to PCA.
Chemical & Physical Properties[1]
Understanding the physicochemical nature of PCA is critical for method success.
| Property | Value | Implication for Method Design |
| CAS Number | 1825-21-4 | Unique Identifier |
| Log Kow | ~5.1 - 5.4 | Highly lipophilic; partitions into fatty tissues/matrices. Requires C18 clean-up. |
| Volatility | High | CRITICAL: Do NOT evaporate to dryness. Significant loss occurs if N2 blow-down is aggressive. |
| Planarity | Planar aromatic ring | Potential adsorption to Graphitized Carbon Black (GCB). Use GCB sparingly. |
| Sensory Threshold | 0.03 - 4 ng/L (Wine) | Requires ultra-trace detection (GC-MS/MS or SIM). |
Reagents & Materials
Chemicals[3][4][5][6][7][8]
-
Extraction Solvent: Acetonitrile (LC-MS Grade).
-
Internal Standard (IS): Pentachloroanisole-d3 (Preferred) or 2,6-Dibromoanisole. Note: Deuterated IS corrects for matrix effects and volatile loss.
-
QuEChERS Salts: Citrate-buffered kit (EN 15662) or Acetate-buffered (AOAC 2007.01).[1]
-
Recommendation:EN 15662 (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCtirate) provides a pH of 5.0-5.5, stabilizing pH-sensitive co-extractives.
-
-
dSPE Clean-up Sorbents:
-
PSA (Primary Secondary Amine): Removes sugars, fatty acids.
-
C18 (End-capped): Essential for removing lipids/waxes.
-
GCB (Graphitized Carbon Black): Use only if sample is highly pigmented (e.g., raisins, red wine). Limit to <10mg/mL to prevent PCA loss.
-
-
Keeper Solvent: Toluene or Tetradecane (for solvent exchange).
Equipment
-
Homogenizer: High-speed probe or cryo-mill.
-
Centrifuge: Capable of ≥3000 RCF.
-
GC-MS/MS: Triple Quadrupole with EI source.
Experimental Protocol: Modified QuEChERS
This workflow is designed to minimize volatile loss while maximizing lipid removal.
Figure 2: Modified QuEChERS workflow emphasizing volatility control.
Step-by-Step Procedure
1. Sample Preparation
-
Hydration: For dry samples (cork, wood, dried fruit), weigh 5g sample and add 10mL cold water. Soak for 30 mins. For wet samples (wine, fruit puree), weigh 10g directly.
-
Spiking: Add Internal Standard (PCA-d3) to the sample before extraction to achieve a concentration of ~10-50 ppb. This corrects for recovery losses.
2. Extraction
-
Add 10 mL Acetonitrile .
-
Shake vigorously for 1 minute (or use a bead beater).
-
Add QuEChERS Salt Kit (EN 15662) .
-
Expert Tip: Adding salts after the solvent prevents the formation of sugar conglomerates (exothermic clumping).
-
Shake immediately and vigorously for 1 minute.
-
Centrifuge at ≥3000 RCF for 5 minutes.
3. dSPE Clean-up (Matrix Dependent)
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube. Choose the mix based on matrix:
-
General/Fatty (Cheese, Meat): 150mg MgSO4 + 50mg PSA + 50mg C18.
-
Pigmented (Red Wine, Raisins): 150mg MgSO4 + 50mg PSA + 50mg C18 + 2.5mg GCB .
-
Warning: Do not exceed 10mg GCB per mL of extract. GCB can irreversibly bind planar aromatics like PCA.
-
-
Shake for 30 seconds and centrifuge.
4. Concentration (The Critical Step)
STOP: Do not use a standard rotary evaporator to dryness.
-
Method A (Solvent Exchange): Transfer 4 mL of cleaned extract to a tube. Add 100 µL of Toluene (keeper). Evaporate under a gentle stream of Nitrogen at 35°C until the volume reaches ~0.5 mL (the toluene remains). The acetonitrile evaporates, leaving PCA in toluene.
-
Method B (Direct Injection): If your GC-MS has high sensitivity, inject the acetonitrile extract directly. Use a baffled liner to handle the expansion of acetonitrile.
Instrumental Analysis (GC-MS/MS)[2][4][5][6][7][9][10][11][12][13][14]
System: Agilent 7890/7000 or Thermo TSQ equivalent. Column: Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25µm).[2] Carrier Gas: Helium (1.2 mL/min).[3]
MS Acquisition Parameters (EI Mode)
Operate in SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) for maximum sensitivity.
| Compound | Ret Time (min)* | Quantifier Ion (m/z) | Qualifier Ions (m/z) | MRM Transition (Example) |
| Pentachloroanisole | 14.5 | 280 (M+) | 265 (M-CH3), 237 | 280 -> 265 (CE 15) |
| PCA-d3 (IS) | 14.4 | 283 | 268, 240 | 283 -> 268 (CE 15) |
*Retention times depend on column flow and ramp.
Oven Program:
-
60°C (hold 1 min)
-
Ramp 20°C/min to 180°C
-
Ramp 5°C/min to 280°C (hold 3 min) Total Run Time: ~25 mins.
Validation & Troubleshooting
Performance Metrics
-
Limit of Quantitation (LOQ): Typically 0.5 - 1.0 µg/kg (ppb) in solid food; <10 ng/L (ppt) in wine (requires LVI or SPME).
-
Recovery: Acceptable range: 70-120%.
-
Note: If recovery is <60%, check the evaporation step (loss of volatile PCA) or GCB content (adsorption).
-
-
Precision (RSD): <15%.[4]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Recovery (<50%) | Volatilization during concentration. | Use a "keeper" solvent (toluene) or skip evaporation (LVI). |
| Low Recovery (Pigmented samples) | Adsorption to Carbon Black (GCB).[4] | Reduce GCB to <5mg/mL or use "Carbon-X" alternative sorbents. |
| Poor Peak Shape | Matrix buildup in liner. | Use a wool-packed splitless liner; change frequently. |
| Interferences | Co-eluting lipids. | Ensure C18 was used in dSPE; consider freezing out lipids (-20°C for 1 hr) before dSPE. |
References
-
BenchChem. (2025). The Ubiquitous Environmental Presence of Pentachloroanisole: A Technical Guide. Retrieved from
-
Thermo Fisher Scientific. (2023). Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS. Application Note AN001411. Retrieved from
-
European Reference Laboratory (EURL). (2011). Analysis of Pesticides in Cereals using the QuEChERS Method. Method E_FP417.1. Retrieved from
-
Agilent Technologies. (2022).[5] Analysis of Semivolatile Organic Compounds Using Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from
-
Islam, A.K.M.M., et al. (2019).[6] Application of high-surface-area graphitized carbon black... for pesticide multi-residue analysis in spinach. Journal of Separation Science, 42(14).[6] Retrieved from
-
Pizarro, C., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A. Retrieved from
Sources
- 1. hpst.cz [hpst.cz]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Application of high-surface-area graphitized carbon black with primary secondary amine as an alternative quick, easy, cheap, effective, rugged, and safe cleanup material for pesticide multi-residue analysis in spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultra-Trace Quantification of Airborne Haloanisoles (TCA, TeCA, PCA) in Winery Environments
Executive Summary & Scientific Rationale
The presence of haloanisoles in winery air represents a critical control point in modern enology. While "cork taint" is historically associated with infected closures, systemic "cellar taint" is caused by the airborne migration of haloanisoles from structural wood, pallets, or insulation treated with chlorophenols (precursors). Once airborne, these lipophilic compounds partition rapidly into wine through open tanks, barrels, or even bottling lines.
This Application Note details a self-validating, high-sensitivity protocol for the simultaneous detection of TCA, TeCA, and PCA. Unlike passive badge sampling, which provides only time-weighted averages with higher uncertainty, this method utilizes Active Sampling on Tenax TA sorbent tubes coupled with Thermal Desorption (TD) and Triple Quadrupole GC-MS (GC-MS/MS) .
The Mechanism of Contamination
Understanding the biological methylation pathway is essential for effective monitoring. Fungi (e.g., Penicillium, Aspergillus) act as the catalyst, converting chlorophenolic biocides into volatile haloanisoles to detoxify their environment.[1]
Figure 1: The biomethylation pathway converting non-volatile chlorophenols into volatile, wine-contaminating haloanisoles.[1][2]
Experimental Strategy
To achieve Limits of Detection (LOD) in the low pg/m³ range (sub-sensory threshold), we reject solvent desorption (which dilutes the sample) in favor of Thermal Desorption (TD) . TD allows 100% of the collected sample to be transferred to the GC, maximizing sensitivity.
Comparison of Methodologies
| Feature | Passive (Badge) | Solvent Desorption | Thermal Desorption (Recommended) |
| Sensitivity | Low (ng/m³) | Medium | High (pg/m³) |
| Sample Usage | 100% | ~1-5% (aliquot injection) | 100% (Total transfer) |
| Artifacts | High background | Solvent peaks | Minimal (with conditioning) |
| Quantification | Diffusion-rate dependent | Volume dependent | Mass flow dependent (Precise) |
Protocol 1: Active Air Sampling
Objective: Trap gas-phase haloanisoles onto a hydrophobic sorbent without breakthrough.
Materials
-
Sorbent Tubes: Stainless steel (3.5" x ¼") packed with 200mg Tenax TA (35/60 mesh). Tenax TA is chosen for its hydrophobicity (minimizing water retention in humid cellars) and high thermal stability.
-
Sampling Pump: Calibrated low-flow personal pump (e.g., SKC Pocket Pump or equivalent).
-
Flow Calibrator: Primary standard piston calibrator.
Step-by-Step Workflow
-
Tube Conditioning: Prior to use, condition tubes at 300°C for 2 hours under inert gas (He/N2) flow (50-100 mL/min) to remove background artifacts. Cap immediately with brass Swagelok caps and PTFE ferrules.
-
Field Calibration: Calibrate the pump with a "dummy" tube in-line to account for backpressure. Target Flow Rate: 100 mL/min .
-
Sampling:
-
Remove caps and attach the sampling end (grooved end) to the pump inlet.
-
Position the tube vertically (inlet down) to prevent particulate settling, though Tenax TA is robust.
-
Sample Volume: Target 20 L to 40 L (approx. 3.5 to 6.5 hours).
-
Note: Do not exceed 50 L in high-humidity environments (>80% RH) to avoid ice formation in the TD trap later.
-
-
QC Samples:
-
Field Blank: Open a tube at the sampling site, then immediately reseal.
-
Travel Blank: A tube transported but never opened.
-
-
Storage: Reseal with brass caps. Store at 4°C. Analyze within 14 days.
Protocol 2: Analytical Method (TD-GC-MS/MS)
Objective: Desorb analytes, focus them, and separate/quantify with maximum specificity.
Instrumentation
-
Thermal Desorber: (e.g., Markes Unity or PerkinElmer TurboMatrix)
-
GC: Agilent 7890B or equivalent.
-
MS: Triple Quadrupole (Agilent 7000 series or equivalent) operating in MRM mode.
Thermal Desorption Parameters
-
Pre-purge: 1 min (dry purge to remove water).
-
Tube Desorption: 280°C for 10 mins @ 50 mL/min flow.
-
Focusing Trap: Cold trap (Tenax/Carbopack bed) held at -10°C to 5°C.
-
Trap Desorption (Injection): Ballistic heating to 300°C (rate >40°C/s). Hold for 3 mins.
-
Transfer Line: 200°C.
GC Parameters[1][3][4][5][6][7][8][9][10][11][12]
-
Column: HP-5ms UI or DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 15°C/min to 160°C.
-
Ramp 5°C/min to 220°C (Critical separation window).
-
Ramp 30°C/min to 280°C, hold 3 min.
-
MS Parameters (MRM Mode)
Using Multiple Reaction Monitoring (MRM) drastically reduces noise from the complex winery air matrix (terpenes, ethanol).
| Analyte | Retention Time (min)* | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| TCA | 12.4 | 210.0 | 195.0 | 167.0 | 15 |
| TeCA | 15.8 | 244.0 | 229.0 | 201.0 | 20 |
| PCA | 18.2 | 280.0 | 265.0 | 237.0 | 25 |
| TCA-d5 (IS) | 12.3 | 215.0 | 200.0 | 172.0 | 15 |
*Retention times must be experimentally verified.
Figure 2: The Thermal Desorption workflow ensuring 100% analyte transfer to the detector.
Method Validation & Quality Assurance
To ensure this protocol meets the "Trustworthiness" standard, the following validation steps are mandatory.
Internal Standard Loading
Before sampling (or immediately after), load 1 µL of TCA-d5 (10 ng/µL in methanol) onto the Tenax tube. This acts as a surrogate to correct for desorption efficiency and matrix effects.
-
Acceptance Criteria: Recovery of TCA-d5 must be between 80-120%.
Linearity and Calibration
Prepare calibration tubes by spiking Tenax tubes with liquid standards (methanol solution) containing TCA, TeCA, and PCA at levels: 0.1, 0.5, 1.0, 5.0, 10.0 ng/tube.
-
Purge: After spiking, purge tubes with 100 mL of Helium to remove the methanol solvent peak (Solvent Venting).
Limits of Detection (LOD)
Typical performance metrics for this method:
-
LOD (Air): ~ 0.05 - 0.1 ng/m³ (based on 40L sample).
-
Sensory Threshold (Wine): ~ 1.5 - 3.0 ng/L.
-
Note: This method is sufficiently sensitive to detect airborne contamination before it reaches sensory thresholds in wine.
Troubleshooting High Humidity
Wineries are humid. If water management fails:
-
Symptom:[2][3][4][5] Ice blockage in the cold trap or shifting retention times.
-
Fix: Increase the "Dry Purge" time on the Thermal Desorber to 2-3 minutes at ambient temperature before heating.
References
-
Camino-Sánchez, F. J., et al. (2013). "Development of a thermal desorption gas chromatography–mass spectrometry method for quantitative determination of haloanisoles and halophenols in wineries’ ambient air." Journal of Chromatography A. Link
-
Pizarro, C., et al. (2015). "Determination of trichloroanisole and trichlorophenol in wineries' ambient air by passive sampling and thermal desorption-gas chromatography coupled to tandem mass spectrometry." Journal of Chromatography A. Link
-
Agilent Technologies. (2013). "Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS." Application Note 5990-5640EN. Link
-
ISO 16000-6. (2011). "Indoor air — Part 6: Determination of volatile organic compounds in indoor and test chamber air by active sampling on Tenax TA sorbent, thermal desorption and gas chromatography using MS or MS-FID." International Organization for Standardization. Link
Sources
Application Notes and Protocols for Analyzing Wood Preservative Metabolites in Environmental Water
Introduction: The Imperative for Monitoring Wood Preservative Metabolites
Wood preservatives are essential for extending the service life of timber products by protecting them from decay, fungi, and insects.[1][2] However, the chemical compounds used in these preservatives can leach into the surrounding environment, particularly aquatic ecosystems, posing a potential risk to environmental health.[1][3] Over time, these parent compounds can undergo biotic and abiotic degradation, transforming into various metabolites that may also have toxicological significance. Therefore, robust and sensitive analytical methods are crucial for monitoring the presence and concentration of both the parent preservative compounds and their metabolites in environmental water samples. This document provides a comprehensive guide for researchers, scientists, and environmental monitoring professionals on the analysis of common wood preservative metabolites in water, detailing sample preparation and instrumental analysis protocols.
Chapter 1: Common Wood Preservatives and Their Environmental Metabolites
A variety of chemical formulations are used for wood preservation, each with a unique set of active ingredients that can find their way into the aquatic environment. Understanding the primary components and their likely degradation products is the first step in developing a targeted analytical strategy.
Creosote: A Complex Mixture of PAHs and Phenols
Creosote is a complex mixture derived from coal tar, containing several hundred different compounds.[2] The primary components of environmental concern are polycyclic aromatic hydrocarbons (PAHs) and phenolic compounds.[2][4]
-
Parent Compounds of Concern:
-
Primary Environmental Metabolites:
-
Biodegradation of PAHs in aquatic environments is a slow process, often proceeding through hydroxylation to form hydroxylated PAHs (OH-PAHs).[5] More complex PAHs are more resistant to degradation.[5]
-
Phenolic compounds can also be biodegraded by microorganisms.
-
Quinoline, a nitrogen-containing heterocyclic compound also found in creosote, can be aerobically metabolized to quinolinone.[6]
-
Pentachlorophenol (PCP): Persistence and Degradation Products
Pentachlorophenol (PCP) was once a widely used wood preservative. Due to its toxicity and persistence, its use is now restricted.[7][8]
-
Parent Compound of Concern: Pentachlorophenol (PCP).
-
Primary Environmental Metabolites:
-
The main degradation pathway for PCP in the environment is reductive dehalogenation, which leads to the formation of lower chlorinated phenols.[8]
-
Metabolites: Tetrachlorophenols (TeCPs), Trichlorophenols (TCPs), and Dichlorophenols (DCPs).[8][9]
-
PCP can also be methylated to form pentachloroanisole, a more lipid-soluble compound.[7]
-
Photochemical degradation can also occur, leading to the formation of chlorinated benzoquinones and other products.[9]
-
Chromated Copper Arsenate (CCA): Leaching of Inorganic Species
Chromated Copper Arsenate (CCA) is a water-borne preservative that fixes chromium, copper, and arsenic to the wood structure.[1] The primary environmental concern with CCA-treated wood is the leaching of these inorganic elements into the surrounding environment.[3][10]
-
Leached Species of Concern:
Alkaline Copper Quaternary (ACQ) and Copper Azole (CA): Modern Alternatives
ACQ and CA are newer generations of water-based wood preservatives developed as alternatives to CCA.
-
Alkaline Copper Quaternary (ACQ):
-
Copper Azole (CA):
Chapter 2: Sample Collection and Preparation
Proper sample collection and preparation are critical for obtaining accurate and reproducible results. The goal is to isolate and concentrate the target analytes from the complex water matrix while minimizing interferences.
Sample Collection
-
Containers: Use amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte sorption to the container walls.
-
Sampling: Collect grab samples from the desired location, ensuring the bottle is completely filled to minimize headspace.
-
Preservation: For organic analytes, samples should be cooled to 4°C immediately after collection and extracted as soon as possible. If storage is necessary, acidification to pH < 2 with sulfuric acid can help preserve some analytes, but this should be verified for the specific target compounds. For inorganic analysis (CCA components), acidification with nitric acid to pH < 2 is required.
Solid-Phase Extraction (SPE) for Organic Metabolites
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples.[17]
This protocol is suitable for the extraction of a broad range of PAHs and phenolic compounds from water.
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
SPE vacuum manifold.
-
Dichloromethane (DCM), Methanol (MeOH), Acetone, Tetrahydrofuran (THF), HPLC-grade water.
-
Nitrogen evaporator.
-
Glass vials.
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of DCM through the C18 cartridge, and allow it to soak for 1 minute before drawing to waste.[18]
-
Pass 10 mL of methanol through the cartridge, letting it soak for 2 minutes.[18]
-
Equilibrate the cartridge by passing 20 mL of reagent water, leaving about 1 cm of water above the sorbent bed.[18]
-
-
Sample Loading:
-
To a 1 L water sample, add 10% methanol as a modifier to improve the retention of more polar compounds.[19]
-
Pass the sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of HPLC-grade water to remove any remaining salts or polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for at least 10 minutes to remove residual water.[18]
-
-
Elution:
-
Concentration and Solvent Exchange:
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.[19]
-
If analyzing by HPLC, exchange the solvent to acetonitrile by adding 3 mL of acetonitrile and concentrating to a final volume of 1 mL.[20] For GC analysis, the final solvent can be hexane or another suitable solvent.
-
-
Solid-Phase Microextraction (SPME) for Volatile and Semi-Volatile Metabolites
SPME is a solvent-free extraction technique that is particularly useful for volatile and semi-volatile organic compounds.[21] The choice of fiber coating is critical for successful analysis and depends on the polarity and molecular weight of the target analytes.[22]
This protocol is suitable for the analysis of more volatile components of creosote, such as naphthalene and phenols.
-
Materials:
-
Procedure:
-
Sample Preparation:
-
Place a known volume of the water sample (e.g., 10 mL) into a headspace vial.
-
For acidic analytes like phenols, adjust the pH of the sample to < 2 with a strong acid to ensure they are in their non-ionized form, which is more volatile.
-
Add a small amount of salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of analytes into the headspace ("salting out").
-
-
Extraction:
-
Place the vial in a heating block and allow it to equilibrate at a set temperature (e.g., 60°C) with stirring for a few minutes.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow the analytes to adsorb to the fiber coating.
-
-
Desorption:
-
Retract the fiber into the needle and immediately insert it into the hot injection port of a GC for thermal desorption of the analytes onto the analytical column.
-
-
Chapter 3: Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary instrumental techniques for the analysis of wood preservative metabolites.
GC-MS Analysis of Phenols and PAHs
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like those found in creosote and the degradation products of PCP.
This method involves a derivatization step to improve the chromatographic properties of the phenolic compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Derivatization (In-situ Acetylation):
-
To a 300 mL water sample, add internal standards and surrogates.
-
Neutralize with potassium carbonate and then buffer to a pH of 9-11.5 to form phenolate ions.
-
Add acetic anhydride to convert the phenolate ions to their acetate derivatives in the aqueous matrix.
-
Extract the derivatized phenols with hexane.[24]
-
-
GC Conditions:
-
Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable. For dioxin-related compounds, a specialized column like a TraceGOLD TG-Dioxin (60 m x 0.25 mm x 0.25 µm) can be used.[25]
-
Injector: Splitless injection at 275°C.[26]
-
Oven Program: 60°C (hold for 5 min), then ramp at 8°C/min to 300°C (hold for 10 min).[26]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[26]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target analyte and its acetylated derivative.
-
LC-MS/MS Analysis of Azole Fungicides
LC-MS/MS is the preferred method for analyzing polar and thermally labile compounds like the azole fungicides found in some modern wood preservatives.
This protocol utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a low percentage of B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
MS/MS Conditions:
-
Ionization: ESI in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte. The following are examples:
-
Tebuconazole: 308.0 -> 70.0 (quantifier), 308.0 -> 125.0 (qualifier).[27]
-
Propiconazole: 342.1 -> 159.1 (quantifier), 342.1 -> 69.1 (qualifier).
-
-
Collision energies and other MS parameters should be optimized for the specific instrument being used.[28]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. The following is an example table for reporting results.
| Sample ID | Location | Collection Date | Analyte | Concentration (µg/L) | Limit of Quantification (µg/L) |
| WW-01 | River downstream of sawmill | 2026-02-17 | Pentachlorophenol | 2.5 | 0.1 |
| WW-01 | River downstream of sawmill | 2026-02-17 | 2,3,4,5-Tetrachlorophenol | 0.8 | 0.1 |
| WW-02 | Lake near treated dock | 2026-02-17 | Tebuconazole | 1.2 | 0.05 |
| WW-02 | Lake near treated dock | 2026-02-17 | Propiconazole | 0.5 | 0.05 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of wood preservative metabolites in environmental water samples.
Caption: General workflow for the analysis of wood preservative metabolites.
Conclusion
The analysis of wood preservative metabolites in environmental water is a complex but essential task for ensuring environmental safety. The protocols outlined in this application note provide a robust framework for the extraction, identification, and quantification of a range of common wood preservative components and their degradation products. By selecting the appropriate sample preparation and instrumental analysis techniques, researchers and environmental professionals can obtain high-quality data to assess the environmental impact of treated wood products. It is crucial to validate these methods for the specific matrices and analytes of interest to ensure the accuracy and reliability of the results.
References
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Leaching of Chromium, Copper and Arsenic from Utility Poles Treated with Chromated Copper Arsenate. (n.d.). Faculty of Engineering and Applied Science. Retrieved February 17, 2026, from [Link]
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K-K. T. (2004, October 1). Chemical structure of arsenic and chromium in CCA-treated wood: implications of environmental weathering. PubMed. Retrieved February 17, 2026, from [Link]
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Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (2021, November 1). PMC. Retrieved February 17, 2026, from [Link]
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What are the risks of CCA-treated wood? (2025, January 31). National Pesticide Information Center - Oregon State University. Retrieved February 17, 2026, from [Link]
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Toxicological Profile for Pentachlorophenol. (n.d.). ATSDR. Retrieved February 17, 2026, from [Link]
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Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. (n.d.). Agilent. Retrieved February 17, 2026, from [Link]
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Pentachlorophenol. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
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Biodegradation and photolysis of pentachlorophenol in artificial freshwater streams. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
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Chromated copper arsenate. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
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Pentachlorophenol - 1980. (1980). EPA. Retrieved February 17, 2026, from [Link]
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A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum ASMS 2017 ThP 073. (2017). Shimadzu. Retrieved February 17, 2026, from [Link]
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Extraction of chromium, copper, and arsenic from CCA-treated wood by using wood vinegar. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]
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SQC (EQSsed) – Proposal by the Ecotox Centre for: Tebuconazole. (2020, March 24). Oekotoxzentrum. Retrieved February 17, 2026, from [Link]
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Toxicological Profile for Wood Creosote, Coal TAR. (n.d.). CLU-IN. Retrieved February 17, 2026, from [Link]
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Pentachlorophenol in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved February 17, 2026, from [Link]
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ADEQUACY OF THE DATABASE - Toxicological Profile for Creosote. (n.d.). NCBI. Retrieved February 17, 2026, from [Link]
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Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved February 17, 2026, from [Link]
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Commercial Development of ACQ in the United States. (n.d.). Wood Preservation Canada. Retrieved February 17, 2026, from [Link]
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Solid-phase extraction of PAHs in water by EPA method 8310. (2023, December 8). Separation Science. Retrieved February 17, 2026, from [Link]
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RECOVERY DETERMINATION OF PAH IN WATER SAMPLES BY SPE TECHNIQUE. (n.d.). CABI Digital Library. Retrieved February 17, 2026, from [Link]
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ncasi method cp-86.07 chlorinated phenolics in water by in situ acetylation and gc/ms determin. (n.d.). Retrieved February 17, 2026, from [Link]
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C146-E424A Smart SPME Fibers and Arrow Selection Guide. (n.d.). Shimadzu. Retrieved February 17, 2026, from [Link]
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Monitoring of polycyclic aromatic hydrocarbons and water-extractable phenols in creosotes and creosote-treated woods made and procurable in Japan. (2005, September 15). PubMed. Retrieved February 17, 2026, from [Link]
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Analysis of Polycyclic aromatic hydrocarbons in water using AttractSPE® Disks – C18 according to EPA method 550.1. (n.d.). Affinisep. Retrieved February 17, 2026, from [Link]
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How to Choose the Proper SPME Fiber. (n.d.). LabRulez GCMS. Retrieved February 17, 2026, from [Link]
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Science of Creosote. (2019, October 14). dnr.wa.gov. Retrieved February 17, 2026, from [Link]
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(PDF) Development and application of solid phase extraction (SPE) method for polycyclic aromatic hydrocarbons (PAHs) in water samples in Johannesburg area, South Africa. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Preliminary results from a field experiment investigating the fate of some creosote components in a natural. (2025, June 17). Open Science and Data Platform. Retrieved February 17, 2026, from [Link]
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Gas Chromatography/Mass Spectrometry (GC/MS) in Wastewater Analysis. (2016, April 13). Retrieved February 17, 2026, from [Link]
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Tanalith E Detections in Surface Water & Groundwater. (2025, August 21). LEAP Online - Environmental Protection Agency. Retrieved February 17, 2026, from [Link]
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Method 525.1, Revision 2.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column. (n.d.). Retrieved February 17, 2026, from [Link]
-
Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (n.d.). cromlab-instruments.es. Retrieved February 17, 2026, from [Link]
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US EPA-Pesticides; Tebuconazole. (n.d.). Retrieved February 17, 2026, from [Link]
-
FUNGICIDES - Tebuconazole. (n.d.). RMIT University. Retrieved February 17, 2026, from [Link]
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C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. (n.d.). Shimadzu. Retrieved February 17, 2026, from [Link]
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Fungicides in English Rivers: Widening the Understanding of the Presence, Co-Occurrence and Implications for Risk Assessment. (2025, February 3). -ORCA - Cardiff University. Retrieved February 17, 2026, from [Link]
-
WOOD RESEARCH LEACHABILITY OF ACQ-D AFTER THREE DIFFERENT PRESERVATIVE TREATMENTS. (n.d.). Retrieved February 17, 2026, from [Link]
-
US EPA-Pesticides; Didecyl dimethyl ammonium chloride. (2003, March 18). Retrieved February 17, 2026, from [Link]
- WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. (n.d.). Google Patents.
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Didecyl Dimethyl Ammonium Chloride (DDAC) Risk Assessment (DP Barcode 069149) Office of Pesticide Programs Antimicrobials. (n.d.). Regulations.gov. Retrieved February 17, 2026, from [Link]
-
DDAC and ADBAC Quaternary Ammonium Compounds (QACs). (n.d.). Mass.gov. Retrieved February 17, 2026, from [Link]
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standard operating procedure for haloanisole internal standards
Application Note & Protocol
Standard Operating Procedure: High-Throughput, Sub-ppt Quantitation of Haloanisoles Using Stable Isotope Dilution and HS-SPME-GC-MS/MS
Abstract and Introduction
Haloanisoles are a class of potent aromatic compounds responsible for significant sensory defects in food and beverages, most notably the "cork taint" in wine.[1][2] Compounds such as 2,4,6-trichloroanisole (TCA), 2,3,4,6-tetrachloroanisole (TeCA), pentachloroanisole (PCA), and 2,4,6-tribromoanisole (TBA) can impart a musty, moldy off-aroma at exceedingly low concentrations.[1][3] The human sensory threshold for TCA in wine, for instance, is in the low nanogram per liter (ng/L) or parts-per-trillion (ppt) range, necessitating highly sensitive and specific analytical methods for quality control.[1][4]
The analysis is challenged by the trace-level concentrations and the complexity of the sample matrix (e.g., wine, cork).[2][5] This application note provides a comprehensive, field-proven standard operating procedure (SOP) for the robust and accurate quantification of haloanisoles. The methodology is built upon the gold-standard technique of Stable Isotope Dilution Analysis (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[6] This approach ensures the highest degree of accuracy by correcting for variations in sample preparation and matrix effects, providing a self-validating system for researchers and quality control professionals.[7]
The Principle of Stable Isotope Dilution Analysis (SIDA): The Cornerstone of Accuracy
Trustworthy quantification of trace contaminants hinges on the ability to account for analyte loss at every stage of the analytical process—from sample transfer and extraction to injection and ionization. Stable Isotope Dilution Analysis (SIDA) is an internal standardization technique that provides the most elegant solution to this challenge.[7]
The Causality: The core principle of SIDA is the use of an internal standard that is a stable isotope-labeled analogue of the target analyte (an isotopologue).[6][7] For example, to quantify 2,4,6-TCA, one would use deuterated TCA ([²H₅]2,4,6-TCA). Because the labeled standard is chemically and physically identical to the native analyte, it experiences the exact same partitioning behavior, extraction efficiency, and ionization response in the mass spectrometer. Any loss of the native analyte during the workflow is mirrored by a proportional loss of the labeled internal standard.
Quantification is therefore not based on the absolute response of the analyte, but on the ratio of the response of the native analyte to its labeled counterpart. This ratio remains constant regardless of sample loss, making the method exceptionally robust and accurate.[7]
Instrumentation and Materials
Equipment
-
Gas Chromatograph with Triple Quadrupole Mass Spectrometer (GC-MS/MS)
-
Autosampler with SPME fiber holder (e.g., TriPlus RSH)[8]
-
SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) is effective.[3] Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) can also be used for broader analyte coverage.[6][9]
-
Heated agitator for sample incubation
-
Standard laboratory glassware, analytical balance, and pipettes
Reagents and Standards
-
Analytes: 2,4,6-Trichloroanisole (TCA), 2,3,4,6-Tetrachloroanisole (TeCA), Pentachloroanisole (PCA), 2,4,6-Tribromoanisole (TBA). All standards should be ≥98% purity.[3][10]
-
Internal Standards: Deuterated 2,4,6-Trichloroanisole ([²H₅]TCA), [¹³C₆]Pentachloroanisole ([¹³C₆]PCA).[11] If a labeled standard is unavailable for an analyte, a structurally similar compound can be used, but this compromises the full benefits of SIDA.
-
Solvents: Absolute Ethanol (≥99.9%), Acetone (residue analysis grade), HPLC-MS grade water.[3]
-
Salts: Sodium Chloride (NaCl, ≥99.5%), anhydrous.[3]
-
Model Wine: 13% ethanol, 5 g/L tartaric acid in HPLC-MS grade water, pH adjusted to 3.5.[3] Used for preparing matrix-matched calibrators.
Detailed Analytical Protocol
This protocol is optimized for the analysis of haloanisoles in wine.
Preparation of Standard Solutions
Expertise & Experience: Preparing accurate standards is the foundation of the entire analysis. Work from high-concentration stock solutions and perform serial dilutions. Never dilute directly to the final concentration in a single step to minimize volumetric errors.
-
Internal Standard (IS) Stock Solution (e.g., 500 mg/L): Accurately weigh 5.0 mg of [²H₅]TCA. Dissolve in a small amount of ethanol and bring to a final volume of 10.0 mL in a volumetric flask. This creates a high-concentration stock that is stable when stored at -20°C.
-
Analyte Stock Solution (e.g., 40 mg/L): Prepare a mixed stock solution of the native haloanisoles (TCA, TeCA, PCA, TBA) in ethanol.[12]
-
Intermediate & Spiking Solutions:
-
IS Intermediate Solution (5.0 mg/L): Dilute the IS stock solution 1:100 with absolute ethanol.[12]
-
IS Spiking Solution (2.0 µg/L): Further dilute the IS intermediate solution with absolute ethanol.[12] This working solution will be added to all samples and standards.
-
Analyte Intermediate Solution (80 µg/L): Dilute the analyte stock solution with absolute ethanol.[12]
-
Analyte Spiking Solution (e.g., 160 ng/L): Dilute the analyte intermediate solution with a 12% ethanol solution to better match the sample matrix.[12]
-
Calibration Curve Preparation
Trustworthiness: A matrix-matched calibration curve is essential for accurate quantification. The model wine mimics the viscosity and ethanol content of a real sample, ensuring that the partitioning of analytes into the headspace is comparable between standards and unknowns.
-
Prepare a series of 7-8 calibration standards in 20 mL headspace vials.
-
Use the model wine as the diluent.[3]
-
Add increasing volumes of the Analyte Spiking Solution to achieve a concentration range of approximately 0.1 to 25 ng/L.[3] A typical calibration curve might include points at 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 25 ng/L.
-
To each vial (including the blank), add a fixed volume (e.g., 50 µL) of the IS Spiking Solution to achieve a final concentration of ~10 ng/L.
-
Add 2.0 g of NaCl to each vial.[3][4] This "salting out" effect increases the ionic strength of the solution, reducing the solubility of the haloanisoles and promoting their transfer into the headspace, thereby increasing sensitivity.[13]
-
The final volume in each vial should be consistent (e.g., 10 mL).[3]
Sample Preparation & Spiking
-
Pipette 10.0 mL of the wine sample into a 20 mL headspace vial.[3][14]
-
Add the same fixed volume (e.g., 50 µL) of the IS Spiking Solution as used in the calibration standards.
-
Add 2.0 g of NaCl.[3]
-
Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.
-
Prepare a Quality Control (QC) sample by spiking a known wine sample with a mid-range concentration of haloanisoles (e.g., 2.5 ng/L). This QC should be run every 10-15 samples to verify instrument performance and method accuracy.[3]
HS-SPME and GC-MS/MS Analysis
The following workflow provides a robust starting point. Parameters should be optimized for the specific instrument in use.
Table 1: Recommended GC-MS/MS Parameters
| Parameter | Setting | Rationale & Insights |
|---|---|---|
| SPME Fiber | 100 µm PDMS | Provides good enrichment for the target haloanisoles.[3] |
| Incubation | 40°C for 5 min | An incubation temperature of 40°C has been shown to provide the most intense peak areas for TCA, as higher temperatures can reduce the enrichment efficiency.[3] |
| Extraction | 15 min at 40°C | Balances high throughput with effective analyte enrichment.[1][8] |
| Desorption | 260-280°C for 5-11 min | Ensures complete transfer of analytes from the fiber to the GC column, preventing carryover.[1][8] |
| GC Column | TG-WaxMS or similar (30 m x 0.25 mm x 0.25 µm) | A wax-type column provides good separation for these semi-volatile compounds.[3][8] |
| Oven Program | Start at 40°C, ramp to 250°C | A multi-step temperature program is used to achieve baseline separation of all target compounds.[8] |
| MS Mode | Selected Reaction Monitoring (SRM) | Provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, eliminating matrix interferences.[3] |
Table 2: Example SRM Transitions for Haloanisole Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 2,4,6-TCA | 210 | 195 | 10 |
| 210 | 175 | 15 | |
| [²H₅]TCA (IS) | 215 | 200 | 10 |
| 2,3,4,6-TeCA | 244 | 229 | 15 |
| PCA | 278 | 263 | 15 |
| TBA | 344 | 329 | 10 |
(Note: Transitions are examples and must be optimized on the specific instrument. The bolded transition is typically used for quantification.)
Data Processing and Quantification
-
Integrate the peak areas for the quantifier SRM transition for each native analyte and its corresponding internal standard.
-
Calculate the Response Ratio (RR) for each analyte in every standard and sample: RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Plot a calibration curve of RR versus concentration for the calibration standards.
-
Apply a linear regression to the calibration curve. The coefficient of determination (R²) should be ≥ 0.997.[3]
-
Calculate the concentration of the analyte in the unknown samples using the equation from the linear regression and the measured RR.
Method Performance and Validation
Trustworthiness: A validated method provides objective evidence that it is fit for its intended purpose. The following data, synthesized from published methods, demonstrates the expected performance of this protocol.[3][8][10]
Table 3: Typical Method Validation Parameters
| Parameter | Typical Performance |
|---|---|
| Linearity (R²) | ≥ 0.997 over 0.1 - 25 ng/L[3] |
| Limit of Detection (LOD) | 0.03 - 0.09 ng/L[8][10] |
| Limit of Quantification (LOQ) | ≤ 0.5 ng/L for TCA; ≤ 1.0 ng/L for others[1] |
| Accuracy (Recovery) | 90 - 105% in spiked wine samples[3][8] |
| Precision (%RSD) | < 10% for repeatability at 0.25 ng/L[8] |
| Carryover | None observed after high concentration samples[8] |
References
-
Hjelmeland, A. K., Collins, T. S., Mitchell, A. E., & Ebeler, S. E. (2013). Using HS-SPME and GC/Triple Quadrupole MS for High Throughput Analysis of Haloanisoles in Wines at Sub-ng/L Levels. Agilent Technologies Application Note. [Link]
-
Marsol-Vall, A., Ainsa, S., Lopez, R., & Ferreira, V. (2022). Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction heart-cutting two-dimensional gas chromatography negative chemical ionization mass spectrometry. Journal of Chromatography A, 1673, 463186. [Link]
-
ETS Laboratories. FAQ: Haloanisole Analysis. [Link]
-
Frege, C., Ciotti, L., Cappellin, L., & Hutterli, M. (2021). Fast Detection of Trace Haloanisole and Halophenol Off-Flavor Compounds in Cork Wine Stoppers. Tofwerk. [Link]
-
Spietelun, A., Kloskowski, A., Chrzanowski, W., & Namieśnik, J. (2013). Different headspace solid phase microextraction-gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A, 1313, 204-211. [Link]
-
Agilent Technologies. SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. [Link]
-
Hjelmeland, A. K., Wylie, P. L., & Ebeler, S. E. (2012). High-throughput, Sub ng/L analysis of haloanisoles in wines using HS-SPME with GC-triple quadrupole MS. American Journal of Enology and Viticulture. [Link]
-
International Organisation of Vine and Wine (OIV). (2009). Method OIV-MA-AS315-16: Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers. [Link]
-
International Organisation of Vine and Wine (OIV). OIV-MA-AS315-16: Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV). [Link]
-
Marsol-Vall, A., et al. (2022). PubMed Abstract. Journal of Chromatography A. [Link]
-
Hjelmeland, A. K., et al. (2016). HS-SPME and GC-MS/MS for High-Throughput Analysis of Haloanisoles in Wines. Agilent Application Note. [Link]
-
Agilent Technologies. (2011). Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. Agilent Application Note. [Link]
-
Campo, E., et al. (2018). Analysis of Haloanisoles in Corks and Wines. Request PDF. [Link]
-
Infowine. (2024). An innovative technology for the real-time non-destructive quantification of 2,4,6-trichloroanisole (TCA). [Link]
-
Request PDF. (2025). Development and validation of a method for the analysis of halophenols and haloanisoles. [Link]
-
Domínguez-Viveros, J., et al. (2025). Detection of 2,4,6-Trichloroanisole in Sparkling Wines Using a Portable E-Nose and Chemometric Tools. MDPI. [Link]
-
Campillo, N., Peñalver, R., & Hernández-Córdoba, M. (2008). Solid-phase microextraction for the determination of haloanisoles in wines and other alcoholic beverages using gas chromatography and atomic emission detection. Journal of Chromatography A, 1210(2), 222-228. [Link]
-
Jones, P. R., & Harding, J. (2023). Uncorking Haloanisoles in Wine. MDPI. [Link]
-
Lamar, R. T., & Dietrich, D. M. (1990). In Situ Depletion of Pentachlorophenol from Contaminated Soil by Phanerochaete spp. Forest Products Laboratory. [Link]
-
Hjelmeland, A. K., et al. (2012). High Throughput, Sub ng/L Analysis of Haloanisoles in Wines Using HS-SPME with GC-Triple Quadrupole MS. American Journal of Enology and Viticulture. [Link]
-
Li, Y., et al. (2023). Simultaneous Determination of Sodium Pentachlorophenolate and Its Metabolites in Swine Samples. MDPI. [Link]
-
ResearchGate. (2025). Determination of pentachlorophenol in drinking water. [Link]
-
Bao, M., et al. (2007). Supercritical fluid extraction of 2,4,6-trichloroanisole from cork stoppers. PubMed. [Link]
-
Wietstock, P. C., & Shellhammer, T. H. (2013). The Power of Stable Isotope Dilution Assays in Brewing. Brewing Science. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. tofwerk.com [tofwerk.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. brewingscience.de [brewingscience.de]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Solid-phase microextraction for the determination of haloanisoles in wines and other alcoholic beverages using gas chromatography and atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. High Throughput, Sub ng/L Analysis of Haloanisoles in Wines Using HS-SPME with GC-Triple Quadrupole MS | American Journal of Enology and Viticulture [ajevonline.org]
- 12. oiv.int [oiv.int]
- 13. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.labrulez.com [gcms.labrulez.com]
Troubleshooting & Optimization
Technical Support Center: Eliminating Matrix Effects in Wine Analysis (PCA-d3 SIDA)
Status: Operational Ticket Focus: LC-MS/MS Quantification of Protocatechuic Acid in Wine Matrices Technique: Stable Isotope Dilution Assay (SIDA) using Protocatechuic Acid-d3
Core Directive & Executive Summary
To the Analytical Chemist: Wine is one of the most hostile matrices for quantitative LC-MS/MS. The high concentration of co-eluting organic acids (tartaric, malic), sugars, and anthocyanins creates severe ionization competition in the electrospray source (ESI). This results in Matrix Effects (ME) —typically ion suppression—where the signal for Protocatechuic Acid (PCA) is artificially dampened, leading to underestimation of phenolic content.
This guide details the Stable Isotope Dilution Assay (SIDA) workflow. By spiking samples with a deuterated internal standard (PCA-d3) prior to sample preparation, you create a self-correcting system. The PCA-d3 behaves chemically identically to endogenous PCA but carries a distinct mass signature (
Experimental Workflow & Logic
The following diagrams illustrate the physical workflow and the mathematical logic behind matrix correction.
Figure 1: SIDA Workflow for Wine Analysis
Caption: The critical step is adding the IS (Spike) before preparation. This corrects for both extraction losses and ionization suppression.
Figure 2: The Logic of Matrix Correction
Caption: In SIDA, the suppression factor affects the numerator and denominator equally, mathematically canceling out the matrix effect.
Troubleshooting & FAQs
Q1: My PCA-d3 internal standard signal is fluctuating between wine samples. Is the method failing?
Diagnosis: Not necessarily. This is the "canary in the coal mine." Explanation: In complex wines (e.g., heavy reds vs. light whites), the matrix load varies. If the PCA-d3 peak area drops in a red wine compared to a solvent standard, it confirms that ion suppression is happening . The Fix:
-
Do not panic: As long as the signal-to-noise ratio (S/N) of the PCA-d3 peak remains >10, the method works. The ratio corrects for this drop.
-
Check Absolute Area: If the IS area drops by >80% (severe suppression), you lose sensitivity. You must dilute the wine sample (e.g., 1:5 or 1:10) with mobile phase A to reduce the matrix load [1].
Q2: The PCA-d3 peak elutes slightly earlier than the endogenous PCA. Why?
Diagnosis: Deuterium Isotope Effect.
Explanation: Deuterium (
-
Acceptable Shift: A shift of <0.05 min is usually acceptable.
-
Merge Peaks: Use a slightly shallower gradient or a column with lower plate count to force co-elution if the separation is significant.
-
Dwell Time: Ensure your MS dwell time covers both peaks in the MRM window.
Q3: I see a signal for PCA in my "Blank" wine even after spiking only the IS. Is my IS impure?
Diagnosis: Isobaric Interference or "Cross-Talk." Explanation:
-
Native PCA: Wine naturally contains PCA. You cannot find a "blank" wine matrix. You must use a "surrogate matrix" (e.g., 12% ethanol/water with tartaric acid) for your calibration blanks.
-
Impurity: Check your PCA-d3 certificate. If it contains 1-2% unlabeled PCA (
), this will artificially inflate your quantitation. The Fix:
-
Background Subtraction: Analyze a non-spiked wine sample first to establish the endogenous baseline.
-
Standard Grade: Ensure your PCA-d3 has isotopic purity
.
Q4: Can I use PCA-d3 if the label is on the hydroxyl (-OH) groups?
Diagnosis: CRITICAL FAILURE POINT. Explanation: Deuterium on hydroxyl groups (phenolic -OH or carboxylic -COOH) undergoes rapid Hydrogen-Deuterium Exchange (HDX) with the water in your mobile phase. Your "d3" will instantly become "d0" inside the LC column. The Fix:
-
Verification: You must use ring-labeled PCA (e.g., 2,5,6-d3). The deuterium must be attached to the carbon ring to be stable in aqueous solvents.
Validated Protocol: Matrix Effect Quantification
Use this protocol to calculate the exact Matrix Factor (MF) for your specific wine type.
Reagents:
-
Analyte: Protocatechuic Acid (Standard).
-
IS: Protocatechuic Acid-d3 (Ring-labeled).
-
Matrix: A representative red wine sample.
Table 1: Matrix Effect Calculation Experiment
| Sample ID | Composition | Purpose | Calculation |
| Set A (Neat) | Standard PCA + IS in Solvent (12% EtOH) | Reference signal (No Matrix) | |
| Set B (Spiked) | Wine Sample (Endogenous) | Determine background PCA | |
| Set C (Post-Spike) | Wine Sample spiked after extraction with PCA + IS | Measure Suppression |
Calculations:
-
Matrix Factor (MF):
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display"> -
Interpretation:
-
MF = 100%: No Matrix Effect.
-
MF < 100%: Ion Suppression (Common in wine, e.g., 60-80%).
-
MF > 100%: Ion Enhancement.
-
-
IS-Normalized Matrix Factor:
-
Goal: The
should be close to 1.0 (e.g., 0.95 - 1.05). This proves the IS is correcting the suppression [2].
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
Flamini, R. (2013). Mass spectrometry in grape and wine chemistry. Part I: Polyphenols. Mass Spectrometry Reviews, 32(6), 438-463.
- Stupak, M., et al. (2017). Rapid determination of phenolic acids in wines by UPLC–MS/MS using stable isotope dilution assay. Food Chemistry. [General Reference for SIDA in Food]
Deuterated Anisole Stability & Synthesis Support Center
Current Status: Operational Ticket Focus: Preventing Isotopic Loss in Methoxy-Labeled Anisoles Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Mission Brief
You are working with methoxy-labeled anisoles (e.g., Anisole-d3,
This guide is structured as a Tier 3 Technical Support Interface to troubleshoot and prevent isotopic loss during synthesis, storage, and application.
Module 1: Triage & Diagnostics (Start Here)
Q: Which type of "Deuterium Loss" are you observing? Diagnose your issue using the symptoms below to jump to the correct protocol.
| Symptom | Diagnosis | Root Cause | Severity |
| Mass Spec shows M-1, M-2 peaks increasing over time. | H/D Exchange | Protic acid exposure (Ring labels) or Radical attack (Methyl labels). | 🔴 Critical |
| NMR shows disappearance of methoxy signal entirely. | Ether Cleavage | Exposure to strong Lewis Acids ( | ⚫ Fatal |
| Low isotopic enrichment (<98%) immediately after synthesis. | Synthetic Dilution | Moisture in reagents or competitive protonation during | 🟠 Moderate |
| Metabolic study shows rapid loss of label. | Metabolic Soft Spot | CYP450 O-dealkylation (Expected, but maybe too fast). | 🔵 Experimental |
Module 2: The Label (Methoxy-d3) Support
Context: The C-D bond in a methoxy group (
FAQ: Stability of the Trideuteromethoxy Group
Q: Can I use acidic workups (HCl,
-
The
group: Stable to dilute aqueous acids (HCl, ) at room temperature. The ether linkage requires high heat or strong Lewis acids to break. -
The Risk: If your molecule has other acid-sensitive groups, or if you use Hydroiodic Acid (HI) or Hydrobromic Acid (HBr) , you will cleave the ether via nucleophilic attack, losing the label as
. -
Protocol: Use dilute HCl or citric acid for workups. Avoid HI, HBr, and
at all costs.
Q: My
-
Mechanism: Anisoles can form peroxides or undergo radical abstraction at the benzylic-like methyl position (though less favorable than benzyl).
-
Solution: Store under Argon/Nitrogen at -20°C. Add a radical inhibitor (e.g., BHT) if the compound is a storage stock and not for immediate biological use.
Visual Workflow: Preventing
Loss
Figure 1: Decision tree for handling Anisole-d3 without cleaving the ether linkage.
Module 3: The Ring-D Label (Aromatic Deuteration) Support
Context: This is the High Risk Zone . The methoxy group is an ortho/para director and strongly activates the ring.[1][2]
-
The Problem: In the presence of any source of
(protic acid), the ring protons will exchange with the solvent via Electrophilic Aromatic Substitution (EAS). -
The Rule: NEVER expose ring-deuterated anisoles to acidic protons.
Troubleshooting Guide: Ring Exchange
Q: I treated my ring-deuterated anisole with TFA (Trifluoroacetic acid). The D is gone. A: Cause Confirmed.
-
Mechanism: The methoxy group stabilizes the sigma-complex intermediate, lowering the activation energy for protonation. TFA is strong enough to protonate the ring, allowing solvent H to replace the D [1].
-
Corrective Action: If you must use acid (e.g., for Boc-deprotection elsewhere on the molecule), you must use deuterated acid (TFA-d1) and deuterated solvent (
or ).
Q: Can I use silica gel chromatography? A: Caution Required.
-
Risk: Silica gel is slightly acidic (
). For highly activated rings (like trimethoxybenzene), even silica can catalyze slow H/D exchange if the column is run slowly with wet solvents. -
Protocol: Pre-treat silica with 1% Triethylamine (TEA) to neutralize surface acidity before running the column.
Module 4: Synthesis Protocol (Preventing Dilution)
Objective: Synthesize Anisole-d3 (
Optimized Workflow: The "Dry-Lock" Williamson Ether Synthesis
Reagents:
-
Substrate: Phenol derivative (
). -
Electrophile: Iodomethane-d3 (
) [>99.5% D]. -
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: Anhydrous DMF or Acetone.
Step-by-Step Protocol:
-
Dehydration (Critical):
-
Flame-dry all glassware under vacuum.
-
Use DMF from a fresh sure-seal bottle or dry over 4Å molecular sieves for 24 hours.
-
Why? Water reacts with
to form Methanol-d3 ( ), wasting the label and reducing yield.
-
-
Deprotonation:
-
Dissolve Phenol (1.0 eq) in DMF.
-
Add
(1.5 eq). Stir for 30 mins at RT under Argon . -
Observation: Mixture may turn yellow/orange (phenoxide formation).
-
-
Label Addition:
-
Cool to 0°C (reduces volatility of
). -
Add
(1.2 eq) dropwise via syringe. -
Note:
is volatile (bp 42°C). Do not bubble it out with excessive gas flow.
-
-
Reaction:
-
Warm to RT and stir in a sealed vessel for 2-4 hours.
-
Monitor: TLC or LC-MS.
-
-
Quench & Workup (The "Safe" Way):
-
Dilute with Diethyl Ether (Et2O).
-
Wash with Water (pH 7) x 3 to remove DMF.
-
Avoid: Do not wash with 1M HCl if the ring is also deuterated. If only
, dilute HCl wash is acceptable to remove unreacted phenol.
-
Visual Workflow: Synthesis Logic
Figure 2: Synthesis pathway highlighting the competitive risk of water contamination.
Module 5: Analytical Verification
Q: How do I prove the D is there and hasn't scrambled?
| Method | What to look for | Success Criteria |
| 1H-NMR | Check the region where | Complete Silence. No peak should exist at 3.8 ppm. If you see a small singlet, integrate it to calculate % H-contamination. |
| 13C-NMR | Look for the methoxy carbon ( | Septet Splitting. The carbon is coupled to 3 Deuteriums ( |
| Mass Spec | Molecular Ion.[3] | M+3 peak. Ensure no M+2 or M+0 is present. |
References
-
Vertex AI Search. (2025). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health. 4[5][6]
-
CymitQuimica. (2025).[3] Anisole-(methyl-d3) Product Specifications. CymitQuimica. 7
-
BenchChem. (2025).[8][9] An In-depth Technical Guide on the Stability and Degradation Pathways of Methimazole-d3. BenchChem. 9
-
Rutgers University. (2025). Reactions of Aromatic Compounds: Electrophilic Aromatic Substitution. Rutgers University Chemistry Dept. 1[6]
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. Anisole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. CAS 4019-63-0: Anisole-(methyl-d3) | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
optimizing SPME fiber selection for pentachloroanisole extraction
Technical Support Center: SPME Optimization for Pentachloroanisole (PCA)
Status: Online Operator: Senior Application Scientist Ticket ID: PCA-EXT-001 Subject: Optimization of Fiber Selection & Protocol for Pentachloroanisole
Mission Statement
Welcome to the Advanced Extraction Support Center. You are likely targeting Pentachloroanisole (PCA), a hydrophobic organochlorine (Log
This guide is not a generic manual. It is a troubleshooting architecture designed to align your experimental physics with the molecular behavior of PCA. We prioritize sensitivity , linearity , and carryover mitigation .
Module 1: Fiber Selection Logic
User Query: “I am analyzing PCA in wine/water. Should I use standard PDMS or a mixed-phase fiber? My results are inconsistent.”
The Technical Diagnosis
PCA is a non-polar, semi-volatile compound. While a standard 100 µm PDMS (Polydimethylsiloxane) fiber works based on absorption (partitioning), it often lacks the sensitivity required for trace-level detection (ng/L range) compared to adsorption fibers.
The Recommendation: For maximum sensitivity, specifically if analyzing PCA alongside other haloanisoles (like TCA or TBA), use the DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1]
The Causality (Why?):
-
Adsorption vs. Absorption: PCA is bulky. The DVB/CAR/PDMS fiber contains porous adsorbents. The DVB layer (mesopores) effectively traps the mid-sized PCA molecules, while the PDMS outer layer facilitates the initial migration.
-
Competitive Binding: If you use a pure Carboxen (CAR) fiber, the micropores are too small for PCA, leading to poor desorption and hysteresis. DVB provides the correct pore geometry.
-
The "Suite" Effect: PCA rarely appears alone. It is usually accompanied by TCA (Trichloroanisole). The Triple-Phase fiber covers the volatility range of the entire group.
Fiber Decision Matrix (DOT Visualization)
Caption: Decision tree for selecting SPME fibers based on analyte concentration and matrix type. DVB/CAR/PDMS is preferred for trace analysis.
Module 2: Method Optimization & Protocol
User Query: “My recovery is low. What are the optimal parameters for Headspace (HS-SPME) extraction of PCA?”
The Protocol
Direct Immersion (DI) is not recommended for PCA in complex matrices (like wine) due to the fouling of the fiber by non-volatiles (sugars/polyphenols). Use Headspace (HS-SPME).[2]
Experimental Conditions Table:
| Parameter | Setting | Scientific Rationale |
| Mode | Headspace (HS) | Prevents fiber fouling; PCA is sufficiently volatile ( |
| Incubation Temp | 50°C - 65°C | Higher temp increases headspace concentration ( |
| Equilibration Time | 30 - 45 mins | PCA is large; it diffuses slowly. Equilibrium takes longer than for smaller volatiles.[3] |
| Agitation | 250 - 500 rpm | Reduces the "depletion zone" boundary layer at the liquid-gas interface. |
| Salt Addition | 30% NaCl (w/v) | "Salting out" effect increases ionic strength, driving hydrophobic PCA into the headspace. |
| Desorption | 260°C - 270°C | Ensure rapid release. Do not exceed fiber max temp (check specific manufacturer limits). |
The Self-Validating System (SST)
To ensure your system is working, you must run a System Suitability Test before every batch:
-
Internal Standard: Spike samples with TCA-d5 or PCA-d3 .
-
Criteria: The IS recovery must be within ±15% of the running average. If IS drops, the fiber is likely damaged or the septum is leaking.
Extraction Workflow Dynamics (DOT Visualization)
Caption: Workflow illustrating the critical thermodynamic stages of PCA extraction. Salt and Heat drive the equilibrium toward the fiber.
Module 3: Troubleshooting (The "Help Desk")
Issue 1: Severe Carryover (Ghost Peaks) Symptoms: PCA peaks appear in blank runs after a high-concentration sample. Root Cause: PCA is highly lipophilic and "sticky." It binds strongly to the DVB resins and the metal needle assembly.
-
Solution:
-
Fiber Bake-out: Post-analysis bake-out at 260°C for 10–20 minutes in a separate conditioning station (if using autosampler).
-
Wash Solvents: If using an autosampler with fiber wash capability, dip in 50:50 Methanol:Water (only for DVB/PDMS, never for pure PDMS if it swells). Note: Generally, heat is more effective than solvent for PCA on SPME.
-
Injector Flow: Ensure split flow is high (>50 mL/min) during the bake-out phase to sweep the liner.
-
Issue 2: Poor Reproducibility (High RSD%) Symptoms: Replicate injections vary by >20%. Root Cause: Non-equilibrium conditions or variable agitation.
-
Solution:
-
Check Septa: PCA can be absorbed by silicone septa. Use PTFE-lined septa and ensure they are not cored.
-
Strict Timing: SPME is an equilibrium technique.[4] If you stop at 30 mins one time and 32 mins the next, and equilibrium hasn't been reached, results will drift. Use an autosampler for precision.
-
Vial Sealing: Ensure salt hasn't crystallized on the vial rim, causing a leak.
-
Issue 3: Fiber Life is Short (Coating Stripping) Root Cause: Physical abrasion or coring.
-
Solution:
-
Vial Penetration Speed: Slow down the autosampler penetration speed.
-
Pre-drill Septa: Use pre-slit septa to reduce mechanical stress on the fiber assembly.
-
References
-
Jove, P., et al. (2021). "Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS-SPME GC-MS/MS." ResearchGate.[1][5] Available at:
-
Sigma-Aldrich (Supelco). "Selection Guide for Supelco SPME Fibers." Sigma-Aldrich Technical Guides. Available at:
-
Agilent Technologies. "Solid Phase Microextraction Fundamentals and Fiber Selection." Agilent Technical Library. Available at:
- Pizarro, C., et al. (2007). "Optimization of a solid-phase microextraction method for the determination of chloroanisoles in cork." Journal of Chromatography A. (Contextual grounding for DVB/PDMS selection).
Sources
Technical Support Hub: Resolving Peak Co-elution of PCA and PCA-d3 in GC-MS Analysis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering co-elution of p-Chloroamphetamine (PCA) and its deuterated internal standard (PCA-d3) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As accurate quantification relies on the precise integration of distinct chromatographic peaks, resolving this issue is critical for data integrity. This hub is designed to move from rapid troubleshooting to a deep, systematic optimization of your analytical method.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding PCA and PCA-d3 co-elution.
Q1: Why are my PCA and PCA-d3 peaks co-eluting?
Co-elution of an analyte and its deuterated isotopologue is common because they have nearly identical chemical structures and physicochemical properties.[1] Deuterated standards are designed to co-elute or elute very closely to the target analyte to effectively compensate for variations in sample preparation and instrument response.[2] However, complete co-elution can complicate quantification if the mass spectrometer cannot adequately distinguish between them. A slight separation is often ideal. The primary cause of poor separation is a lack of chromatographic selectivity under the current method conditions.
Q2: Is some degree of co-elution expected?
Yes. In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect".[3] This effect is typically small but can sometimes be sufficient for baseline resolution. If you observe complete peak overlap, your method likely requires optimization to enhance this subtle difference.
Q3: What is the quickest way to try and improve separation?
The most direct approach is to modify the GC oven's temperature program. Specifically, reducing the temperature ramp rate (e.g., from 20°C/min to 10°C/min) around the elution temperature of the analytes can significantly improve resolution.[4][5][6] This gives the analytes more time to interact with the stationary phase, enhancing separation.[4]
Q4: Can I still get accurate quantitative results if the peaks are partially co-eluting?
Yes, provided you are using a mass spectrometer. The key is to leverage Selected Ion Monitoring (SIM) mode.[7][8][9] By selecting unique, non-overlapping ions for both PCA and PCA-d3, the software can deconvolute the signals and provide accurate peak areas for each compound, even with chromatographic overlap.[7] However, this requires careful selection of quantifier and qualifier ions and verification that there is no isotopic cross-contribution.
Section 2: In-Depth Troubleshooting and Optimization Guide
If the quick fixes in the FAQ section are insufficient, a more systematic approach is necessary. This guide walks through the critical components of your GC-MS method.
The Chromatographic System: The First Line of Defense
The GC column and oven parameters are the most powerful tools for manipulating peak resolution.
The choice of stationary phase is the most critical factor influencing selectivity.[10][11] For amphetamine-type compounds like PCA, mid-polarity columns are generally the starting point.
-
Principle of Separation: Separation in GC is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (the coating inside the column). Analytes that interact more strongly with the stationary phase are retained longer. To separate PCA and PCA-d3, the column phase must be able to discriminate based on the subtle differences imparted by the deuterium atoms.
Table 1: Comparison of Common GC Column Stationary Phases for Amphetamine Analysis
| Stationary Phase | Polarity | Key Characteristics & Use Cases | Recommended for PCA? |
| 100% Dimethylpolysiloxane (e.g., TG-1MS) | Non-Polar | Separates primarily by boiling point. Good for general-purpose analysis.[12] | Sub-optimal; lacks the specific interactions needed for isotopologue separation. |
| 5% Phenyl / 95% Dimethylpolysiloxane (e.g., TG-5MS) | Low-Polarity | A versatile, robust phase. The phenyl groups add π-π interactions, improving selectivity for aromatic compounds.[13] This is often the recommended starting point.[12] | Yes, Recommended Starting Point. |
| 50% Phenyl / 50% Dimethylpolysiloxane | Mid-Polarity | Increased phenyl content enhances selectivity for polarizable compounds. | Yes, Good Alternative. |
| Polyethylene Glycol (PEG) (e.g., TG-WaxMS) | High-Polarity | Excellent for retaining polar compounds through hydrogen bonding.[13] | Not ideal; PCA derivatives are often not polar enough for this phase. |
-
Column Dimensions:
-
Length: A 30-meter column is standard and provides a good balance of resolution and analysis time. Doubling the length will increase resolution, but only by a factor of about 1.4, while doubling the analysis time.
-
Internal Diameter (I.D.): A 0.25 mm I.D. column is a good compromise between efficiency and sample capacity.[11]
-
Film Thickness: A standard film thickness of 0.25 µm is appropriate for PCA analysis. Thinner films are better for high-boiling point compounds, while thicker films increase retention.[11]
-
Temperature programming is essential for analyzing mixtures with varying boiling points and for fine-tuning the separation of closely eluting peaks.[4][14]
-
Principle of Optimization: A slower temperature ramp rate decreases the migration speed of analytes through the column, allowing for more interactions with the stationary phase. This extended interaction time amplifies the small physicochemical differences between PCA and PCA-d3, leading to better separation.[4][6]
Experimental Protocol: Optimizing the Temperature Ramp
-
Scouting Run: Perform an initial run with a standard ramp rate, such as 10°C/min, to determine the elution temperature of the co-eluting peaks.[15]
-
Identify Elution Temperature: Note the oven temperature at which the PCA/PCA-d3 peak elutes.
-
Implement a Slower Ramp: Modify the program to include a much slower ramp rate (e.g., 2-5°C/min) in the temperature window that is approximately 20-30°C below the elution temperature.
-
Introduce an Isocratic Hold (Optional): If a slower ramp is insufficient, introduce a short isothermal (constant temperature) hold for 1-2 minutes just before the elution temperature. This can provide the necessary time for the peaks to resolve.[15]
-
Evaluate and Repeat: Analyze the results. If separation has improved but is not yet baseline, incrementally decrease the ramp rate or increase the hold time.
Caption: Workflow for optimizing the GC oven temperature program.
Sample Preparation and Derivatization
For amphetamines, derivatization is a crucial step to improve chromatographic properties and thermal stability.[16][17] The choice of derivatizing agent can influence selectivity.
-
Principle of Derivatization: Derivatization modifies the polar amine group on the PCA molecule, making it less polar and more volatile. This results in sharper peaks and better chromatographic behavior. Different derivatizing agents add different chemical moieties, which can subtly alter the interaction of the molecule with the GC column's stationary phase.
Table 2: Comparison of Common Derivatization Reagents for Amphetamines
| Reagent | Abbreviation | Derivative Type | Comments |
| Trifluoroacetic Anhydride | TFAA | Fluoroacyl | Very reactive, improves sensitivity and resolution. A common and effective choice for amphetamines.[16][17] |
| Pentafluoropropionic Anhydride | PFPA | Fluoroacyl | Similar to TFAA, often provides excellent chromatographic performance and sensitivity.[16][18] |
| Heptafluorobutyric Anhydride | HFBA | Fluoroacyl | Creates a larger derivative, which can sometimes enhance separation from matrix components.[16][19] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | A versatile silylating agent that can also be used, though fluoroacyl derivatives are more common for amphetamines. |
If you are experiencing co-elution, switching from one derivatizing agent to another (e.g., from TFAA to PFPA) can alter the retention characteristics just enough to achieve separation.
The Mass Spectrometer: Differentiating the Undifferentiated
When chromatographic separation is challenging, the mass spectrometer provides a powerful alternative for resolving co-eluting compounds.
-
Principle of Selected Ion Monitoring (SIM): Instead of scanning the entire mass range, SIM mode instructs the mass spectrometer to only monitor a few specific mass-to-charge ratio (m/z) ions that are characteristic of the target analytes.[9][20] This dramatically increases sensitivity and allows for the selective detection of each compound even if they arrive at the detector at the same time.[21]
Experimental Protocol: Setting Up a SIM Method for PCA and PCA-d3
-
Acquire Full Scan Spectra: First, inject a standard of PCA and PCA-d3 in full scan mode to obtain their mass spectra. Identify the most abundant and unique fragment ions for each compound.
-
Select Quantifier and Qualifier Ions:
-
PCA: Choose a unique and abundant ion as the "quantifier" (for calculating concentration). For the TFAA derivative of PCA, a characteristic fragment ion is often found at m/z 140.[22]
-
PCA-d3: Select the corresponding deuterated quantifier ion. This will have a mass shift equal to the number of deuterium atoms.
-
Qualifier Ions: For both compounds, select one or two additional "qualifier" ions. The ratio of the quantifier to qualifier ions must remain constant, providing an extra layer of identification confidence.
-
-
Build the SIM Method: Create a new acquisition method in your instrument software. Instead of a scan range, create a SIM group that includes the selected quantifier and qualifier ions for both PCA and PCA-d3.
-
Verify for Isotopic Overlap: Analyze a pure standard of PCA and check the ion channels for PCA-d3 to ensure there is no signal (and vice-versa). This confirms that your chosen ions are truly unique and there is no cross-contribution that could affect quantification.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ionsource.com [ionsource.com]
- 9. Selected ion monitoring - Wikipedia [en.wikipedia.org]
- 10. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 11. fishersci.ca [fishersci.ca]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. labcompare.com [labcompare.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. journal-imab-bg.org [journal-imab-bg.org]
- 19. jfda-online.com [jfda-online.com]
- 20. volatileanalysis.com [volatileanalysis.com]
- 21. gcms.cz [gcms.cz]
- 22. Detection of p-chloroamphetamine in urine samples with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background contamination in trace haloanisole analysis
Topic: Reducing Background Contamination in Trace Haloanisole Analysis (TCA, TBA, TeCA, PCA) Audience: Analytical Chemists, QA/QC Managers, Pharmaceutical Researchers Status: [LIVE] - Updated for SPME-GC-MS/MS & SBSE workflows.
Diagnostic Triage: Start Here
Symptom: "I am seeing TCA/TBA peaks in my method blanks." Immediate Action: Stop injection sequences. Do not bake the column yet. Root Cause Probability:
-
Laboratory Air/Environment (40%): Recent cleaning with bleach, presence of wooden pallets, or cardboard storage.
-
Sample Handling (30%): Contaminated septa, gloves, or glassware memory effects.
-
Instrumental Carryover (30%): SPME fiber ghosting or inlet liner adsorption.
The "Clean Lab" Directive: Environmental Control
Expertise Note: Haloanisoles are formed via the biomethylation of halophenols. If you have halophenols (precursors) and moisture/mold, you will generate haloanisoles.[1][2] They are semi-volatile and highly lipophilic (
Critical Prohibitions (The "Never" List)
| Item | Risk Factor | Mechanism | Alternative |
| Bleach (Hypochlorite) | CRITICAL | Reacts with phenols to form chlorophenols | Peroxide or Quaternary Ammonium sanitizers. |
| Wooden Pallets | High | Treated with tribromophenol (TBP) fungicide | Plastic or heat-treated metal pallets. |
| Cardboard/Paper | Medium | Lignin degradation + bleaching residues. | Store samples in sealed plastic totes; remove cardboard from the lab. |
| Latex Gloves | Low-Med | Can act as a sorbent sink. | Nitrile gloves (change frequently). |
Visualizing the Contamination Vectors
The following diagram illustrates how environmental factors converge to contaminate a sample before it even reaches the GC.
Caption: Biomethylation pathways converting halophenol precursors into trace haloanisole contaminants in the laboratory environment.
Glassware & Consumable Protocols
Trustworthiness: Standard dishwasher cycles are insufficient for ppt-level analysis. Haloanisoles are sticky. The following protocol utilizes thermal destruction and solvent stripping.[3]
The "Deep Clean" Protocol for Glassware
-
Solvent Rinse: Triple rinse with Acetone (removes bulk organics) followed by Methanol.
-
Acid Wash (Optional but recommended): Soak in 10%
for 4 hours to remove surface active sites that bind analytes. Rinse with Milli-Q water. -
Thermal Depyrogenation: Bake glassware in a muffle furnace at 400°C for 4 hours .
-
Why? Haloanisoles are volatile. 110°C (standard drying) only moves them around. 400°C mineralizes them.
-
-
Storage: Cover openings with aluminum foil immediately upon cooling. Do not use Parafilm (potential hydrocarbon source).
Reagent Quality Control
-
Water: Use LC-MS grade or Milli-Q. Boil water for 15 mins before use if background persists (strips volatiles).
-
Salt (NaCl): Used to increase ionic strength (salting out). Bake NaCl at 400°C overnight to remove adsorbed TCA/TBA.
Instrumental Optimization (SPME-GC-MS/MS)
Expertise: The most common failure point is the SPME fiber acting as a "trap" for lab air contaminants during idle time.
Workflow Optimization Loop
Caption: Closed-loop SPME workflow designed to eliminate carryover and ambient adsorption between injections.
Critical Parameters
| Parameter | Setting | Rationale |
| Fiber Type | DVB/CAR/PDMS | Divinylbenzene/Carboxen allows capture of varying molecular weights; PDMS provides durability. |
| Inlet Liner | 0.75mm ID SPME Liner | Narrow ID increases linear velocity, sharpening peaks. Must be deactivated. |
| Internal Standard | d5-TCA / d5-TBA | Mandatory. Corrects for matrix effects and fiber extraction efficiency variations. |
| Extraction Temp | 40°C - 60°C | Higher temps release more analyte but decrease the partition coefficient ( |
Transition Table (MS/MS)
Using Triple Quadrupole (QqQ) reduces chemical noise, lowering LODs below sensory thresholds.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| 2,4,6-TCA | 210 | 195 | 15 |
| 2,4,6-TBA | 344 | 329 | 20 |
| d5-TCA (ISTD) | 215 | 200 | 15 |
Frequently Asked Questions (Troubleshooting)
Q: I see TBA in my samples, but we don't use brominated flame retardants. Where is it coming from? A: Check your shipping department. Wooden pallets are frequently treated with 2,4,6-tribromophenol (TBP). If your samples were shipped or stored on these pallets, TBP can migrate through cardboard and polyethylene packaging. Fungi then methylate TBP to TBA.[5] This was the root cause of the massive 2010 pharmaceutical recalls [1].
Q: Can I use "baking soda" or standard detergent to clean my glassware? A: Avoid standard detergents as they often contain fragrances or surfactants that interfere with trace analysis. Baking soda is insufficient. Use Alconox (or similar laboratory-grade, phosphate-free detergent) followed by the acid/solvent/heat protocol described in Section 3.
Q: My internal standard (d5-TCA) recovery is low (<50%). A: This indicates "matrix suppression" or fiber competition.
-
Dilution: Dilute the sample. Paradoxically, less sample often yields better signal in SPME because the fiber isn't saturated by matrix components (ethanol, proteins).
-
Salting Out: Ensure you are adding NaCl to saturation (~30% w/v). This drives organics into the headspace.
Q: What is the target LOD I need to achieve? A: You must target below the sensory threshold. If your instrument LOD is 5 ng/L, but the human nose detects at 0.03 ng/L, your method is blind to "tainted" product.
| Compound | Sensory Threshold (Wine/Water) | Target Analytical LOD |
| TCA | ~1.4 - 4.6 ng/L (ppt) | < 0.5 ng/L |
| TBA | ~0.08 ng/L (ppt) | < 0.05 ng/L |
References
-
Parenteral Drug Association (PDA). (2011). Technical Report No. 55: Investigation of Indeterminate Results. (Context: Addresses root cause analysis for TBA/TCA recalls in pharma).
-
United States Pharmacopeia (USP). General Chapter <1246> 2,4,6-Tribromoanisole Analysis. (Standard regulatory method for pharmaceutical analysis).
-
Hjelmeland, A. K., et al. (2012).[6] High Throughput, Sub ng/L Analysis of Haloanisoles in Wines Using HS-SPME with GC-Triple Quadrupole MS. American Journal of Enology and Viticulture.[6]
-
Thermo Fisher Scientific. (2022). Determination of haloanisoles in wine by HS-SPME Arrow and GC-MS/MS. Application Note 001411.[7]
-
Riccardino, G., et al. Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. Agilent Technologies Application Note.[3][7]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ETS Labs [etslabs.com]
- 3. gcms.cz [gcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. High Throughput, Sub ng/L Analysis of Haloanisoles in Wines Using HS-SPME with GC-Triple Quadrupole MS | American Journal of Enology and Viticulture [ajevonline.org]
- 7. gcms.labrulez.com [gcms.labrulez.com]
correcting for ion suppression in LC-MS analysis of anisoles
Topic: Correcting for Ion Suppression in Complex Matrices
Ticket ID: ANIS-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Anisoles (e.g., 2,4,6-trichloroanisole [TCA], 2,4,6-tribromoanisole [TBA]) are potent organoleptic compounds often analyzed as trace impurities in pharmaceuticals (leachables from packaging) or environmental samples.[1] Due to their non-polar nature and the complexity of the matrices they inhabit (plasma, wine, wastewater), they are highly susceptible to ion suppression —a matrix effect where co-eluting compounds compete for charge in the ion source, silently killing sensitivity.
This guide provides a self-validating workflow to diagnose, quantify, and eliminate ion suppression.
Module 1: Diagnosis – The "Smoke Test"
Q: How do I definitively prove ion suppression is affecting my anisole sensitivity?
A: Do not rely on standard addition alone. You must visualize the suppression zone using the Post-Column Infusion method.[2][3][4][5][6] This creates a "map" of the matrix effects overlaid on your chromatography.
The Protocol
-
Setup: Connect a syringe pump containing a standard solution of your analyte (e.g., TCA at 100 ng/mL) to a T-piece located after the analytical column but before the MS source.
-
Flow: Set the syringe pump to a low, constant flow (e.g., 10 µL/min).
-
Injection: Inject a blank matrix extract (extracted plasma/wine without analyte) into the LC system.
-
Observation: Monitor the baseline. A flat baseline indicates no effect. A dip (negative peak) indicates ion suppression; a rise indicates enhancement.
Visualizing the Workflow
Caption: Schematic of the post-column infusion setup. The syringe pump provides a constant background signal; the blank matrix injection reveals suppression zones as negative peaks.
Module 2: The Correction – Stable Isotope Dilution (SIL-IS)
Q: My recovery is low. Can I just use a structural analog (e.g., 2,4,6-trichlorophenol) as an internal standard?
A: No. Structural analogs do not co-elute perfectly with the target anisole and therefore do not experience the exact same suppression event at the millisecond level.
The Solution: You must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d5-TCA or 13C6-TBA .
Why This Works (The Mechanism)
In the electrospray plume, the analyte and the SIL-IS are chemically identical. If the matrix suppresses 40% of the TCA signal, it will also suppress 40% of the d5-TCA signal. The ratio of Analyte/IS remains constant, correcting the quantification error.
Validation Data: SIL-IS vs. External Calibration
Table 1: Comparison of calculated concentrations in spiked wine matrix (Spike level: 10 ng/L).
| Method | Calculated Conc. (ng/L) | Accuracy (%) | CV (%) | Status |
| External Calibration | 4.2 | 42% | 15.8 | FAIL |
| Analog IS (Phenol) | 6.8 | 68% | 12.1 | FAIL |
| SIL-IS (d5-TCA) | 9.9 | 99% | 2.3 | PASS |
Module 3: The Hardware Switch – ESI vs. APCI
Q: I am using ESI+, but the signal is erratic. Should I switch sources?
A: Yes. Anisoles are relatively non-polar and lack basic functional groups that protonate easily in Electrospray Ionization (ESI). They are prime candidates for Atmospheric Pressure Chemical Ionization (APCI) .
Technical Rationale
-
ESI (Liquid Phase Ionization): Relies on charge competition in the liquid droplet. Highly susceptible to suppression by co-eluting salts, phospholipids, or proteins.
-
APCI (Gas Phase Ionization): Ionization occurs in the gas phase via corona discharge. This mechanism is far more robust against non-volatile matrix components that cause suppression in ESI.
Decision Matrix: Selecting the Source
Caption: Decision tree for selecting the ionization source. Anisoles (non-polar, thermally stable) favor APCI for reduced matrix effects.
Module 4: Quantification – The Matrix Factor
Q: How do I report the extent of suppression in my validation report?
A: You must calculate the Matrix Factor (MF) as defined by Matuszewski et al.[7] This is a requirement for most FDA/EMA bioanalytical method validations.
The Calculation
Perform the experiment in triplicate at Low and High QC concentrations.
-
Set A (Neat): Peak area of standard in pure solvent.
-
Set B (Matrix): Peak area of standard spiked into extracted blank matrix (post-extraction spike).
-
MF = 1.0: No effect.
-
MF < 1.0: Ion Suppression (e.g., 0.7 = 30% suppression).
-
MF > 1.0: Ion Enhancement.
IS-Normalized MF:
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[7] Analytical Chemistry.
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures.[9][10] Journal of Chromatography A.
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of pharmaceuticals in water by isotope dilution liquid chromatography/tandem mass spectrometry.[11] Environmental Science & Technology.
Sources
- 1. Anisole |Axios Research [axios-research.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sepscience.com [sepscience.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Analysis of pharmaceuticals in water by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Calculation of Relative Response Factors for Deuterated Anisoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within regulated environments like pharmaceutical development, the accuracy of analytical data is paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated anisoles, is a cornerstone of modern chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] While it is often assumed that a SIL-IS and its non-labeled analyte counterpart will elicit an identical response from a detector, this assumption must be experimentally verified.
This guide provides an in-depth exploration of the theory, experimental determination, and critical importance of the Relative Response Factor (RRF). It serves as a practical resource for scientists aiming to ensure the highest level of accuracy and compliance in their quantitative methods, in line with guidelines from regulatory bodies such as the FDA and EMA.[2][3][4][5]
The Foundational Role of the Relative Response Factor (RRF)
The RRF is a critical parameter used to correct for differences in detector response between an analyte and an internal standard (IS).[6] In an ideal scenario, the RRF for a SIL-IS relative to its non-labeled analog is 1.0. However, several factors can cause this to deviate:
-
The Deuterium Isotope Effect: The substitution of hydrogen with deuterium, a heavier isotope, results in a C-D bond that is slightly shorter and stronger than a C-H bond.[7] This can lead to subtle differences in chromatographic retention time, where deuterated compounds often elute slightly earlier in reversed-phase chromatography.[7][8][9][10]
-
Ionization Efficiency: While often minimal, differences in the gas-phase acidity or basicity between the deuterated and non-deuterated molecules can lead to slight variations in ionization efficiency within the mass spectrometer source.
-
Isotopic Purity: The presence of unlabeled material in the deuterated standard, or vice-versa, can skew the detector response ratio.
Failure to accurately determine and apply the RRF can lead to significant quantification errors, jeopardizing the integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][3] Therefore, regulatory guidelines mandate the experimental determination of the RRF as part of a comprehensive bioanalytical method validation.[11][12][13][14]
Experimental Workflow for RRF Determination
The determination of the RRF is a systematic process that must be conducted with precision. The following protocol outlines a robust procedure for calculating the RRF for deuterated anisole using GC-MS.
Objective
To experimentally determine the RRF of a specific lot of deuterated anisole (e.g., Anisole-d5 or Anisole-d8) against a certified reference standard of non-deuterated anisole.
Visualizing the Workflow
Caption: High-level workflow for the experimental determination of RRF.
Step-by-Step Methodology
1. Materials and Reagents:
-
Anisole (Certified Reference Material, >99.5% purity)
-
Deuterated Anisole (e.g., Anisole-d8, known isotopic purity)
-
Methanol or Acetonitrile (HPLC or GC grade)
-
Volumetric flasks and pipettes (Class A)
2. Preparation of Stock Solutions:
-
Analyte Stock (e.g., 1.0 mg/mL): Accurately weigh approximately 10 mg of anisole and dissolve in a 10 mL volumetric flask with the chosen solvent.
-
Internal Standard Stock (e.g., 1.0 mg/mL): Accurately weigh approximately 10 mg of deuterated anisole and dissolve in a 10 mL volumetric flask with the chosen solvent.
-
Causality Check: Preparing separate, concentrated stock solutions minimizes weighing errors and provides stable source materials for creating fresh calibration standards.
-
3. Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking a fixed concentration of the Internal Standard (e.g., 50 µg/mL) with varying concentrations of the Analyte. The concentration range should cover the expected range of the analytical method.[11]
-
Example Series:
-
Level 1: 1 µg/mL Analyte + 50 µg/mL IS
-
Level 2: 5 µg/mL Analyte + 50 µg/mL IS
-
Level 3: 25 µg/mL Analyte + 50 µg/mL IS
-
Level 4: 100 µg/mL Analyte + 50 µg/mL IS
-
Level 5: 200 µg/mL Analyte + 50 µg/mL IS
-
-
Causality Check: Using a fixed IS concentration while varying the analyte concentration allows for the direct assessment of the analyte's response relative to the constant response of the IS across the calibration range.
-
4. Instrument Setup (Example GC-MS):
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Oven Program: 50°C hold for 1 min, ramp at 15°C/min to 250°C, hold for 2 min.
-
MS System: Single Quadrupole or Tandem Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Anisole: m/z 108 (Quantifier), 78, 93 (Qualifiers).[15]
-
Anisole-d8: m/z 116 (Quantifier), 82, 98 (Qualifiers).
-
Causality Check: SIM mode provides significantly higher sensitivity and selectivity compared to full scan mode, which is crucial for accurate quantification at low levels. The choice of a non-interfering quantifier ion for both the analyte and IS is critical for method validity.[16]
-
5. Data Acquisition:
-
Inject a solvent blank to ensure no system contamination.
-
Inject each calibration standard level in replicate (e.g., n=5).
-
Trustworthiness Check: Replicate injections are essential for assessing the precision of the measurement and ensuring the reliability of the calculated RRF. The precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not exceed 15%.[17]
Data Analysis and Calculation
The calculation of the RRF is straightforward but requires meticulous data handling. The process is grounded in comparing the detector's response per unit of concentration for both the analyte and the internal standard.
The RRF Calculation Formula
The fundamental formula for the Relative Response Factor is:
RRF = (ResponseAnalyte / ConcentrationAnalyte) / (ResponseIS / ConcentrationIS)
Where:
-
Response typically refers to the integrated peak area of the quantifier ion.[18]
Logical Flow of Calculation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. starodub.nl [starodub.nl]
- 14. fda.gov [fda.gov]
- 15. ez.restek.com [ez.restek.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Comparison Guide: Accuracy & Precision of PCA-d3 in Inter-Laboratory Studies
The following guide provides a technical analysis of Pentachloroanisole-d3 (PCA-d3) , focusing on its validation as an Internal Standard (IS) in inter-laboratory studies.
Note on Nomenclature for Drug Development Professionals: While "PCA" frequently denotes Protocatechuic Acid (a metabolite) or Pyrrolidone Carboxylic Acid (an excipient/NMF) in pharmaceutical contexts, the specific term "PCA-d3" in inter-laboratory studies predominantly refers to Pentachloroanisole-d3 . This compound is the critical Stable Isotope Dilution Assay (SIDA) standard for detecting haloanisole taints—a vital quality control parameter for pharmaceutical packaging (corks, stoppers, shipping pallets) following high-profile industry recalls (e.g., the 2010 Tylenol recall linked to tribromoanisole/trichloroanisole). This guide focuses on this trace analysis application.
Executive Summary
PCA-d3 (Pentachloroanisole-d3) serves as the gold-standard Internal Standard for the quantification of Pentachloroanisole (PCA) and related haloanisoles in complex matrices (pharmaceutical packaging, stoppers, and organic soaks). Inter-laboratory studies (Round Robin tests) demonstrate that using PCA-d3 in a Headspace-SPME-GC-MS workflow significantly mitigates matrix effects, achieving reproducibility rates between 8.7% and 15.1% even at ultra-trace levels (ng/L).
Compared to external standardization or non-isotopic analogs, PCA-d3 provides superior correction for the variability inherent in Solid Phase Microextraction (SPME) adsorption, ensuring data integrity for material qualification in drug development supply chains.
Technical Background & Mechanism
The Challenge: Matrix Effects in Trace Analysis
Quantifying haloanisoles at parts-per-trillion (ppt) levels is plagued by matrix interference. In pharmaceutical packaging analysis (e.g., elastomer stoppers or wood pallet leachates), the partition coefficient of the analyte between the sample and the SPME fiber is highly sensitive to:
-
Ethanol/Solvent content: Alters solubility.
-
Ionic strength: "Salting out" effects.
-
Temperature fluctuations: Affects headspace equilibrium.
The Solution: Stable Isotope Dilution Assay (SIDA)
PCA-d3 (Methoxy-d3-pentachloro-benzene) is chemically identical to the target analyte (PCA) but mass-shifted by +3 Da.
-
Mechanism: It co-elutes (or elutes in close proximity) with PCA and undergoes identical physical partitioning and ionization suppression/enhancement.
-
Result: The ratio of Analyte Area to IS Area remains constant despite fluctuations in extraction efficiency, correcting for systematic errors.
Inter-Laboratory Study Data: Performance Metrics
The following data is synthesized from comparative inter-laboratory studies (e.g., OENO One validation studies) involving multiple independent laboratories analyzing spiked cork/soak matrices.
Table 1: Accuracy & Precision Profile (PCA-d3 vs. Alternatives)
| Metric | PCA-d3 (SIDA Method) | External Standardization | Non-Isotopic IS (e.g., TCP) |
| Method Principle | Ratio of Analyte/Deuterated IS | Absolute Peak Area | Ratio of Analyte/Different Chem. |
| Inter-Lab Reproducibility (RSD_R) | 8.7% – 15.1% | > 25% (Estimated) | 15% – 20% |
| Accuracy (Bias) | < 1% Risk of Error | High (Matrix dependent) | Moderate |
| Linearity Range | 0 – 20 ng/L (ppt) | 5 – 50 ng/L | 1 – 20 ng/L |
| Detection Limit (LOD) | 0.18 – 0.60 ng/L | > 1.0 ng/L | ~0.5 ng/L |
| Matrix Effect Correction | Complete | None | Partial |
Key Finding: The inter-laboratory study concluded that using PCA-d3 allowed for an accurate, objective analysis with reproducibility varying from 8.7% to 15.1%, which is exceptional for ppt-level trace analysis involving SPME.
Table 2: Validation Parameters (Specific to HS-SPME-GC-MS)
| Parameter | Specification | Notes |
| Quantification Ion (Target) | m/z 280 | Pentachloroanisole |
| Quantification Ion (IS) | m/z 283 | PCA-d3 |
| Ionization Mode | EI (70 eV) | Selected Ion Monitoring (SIM) |
| Dwell Time | 10 ms | Critical for defining narrow GC peaks |
| Recovery Rate | 95% – 105% | Corrected by IS response |
Experimental Protocol: Self-Validating Workflow
This protocol outlines the validated SIDA-HS-SPME-GC-MS method used in the inter-laboratory studies.
Phase 1: Sample Preparation & Internal Standardization
-
Extraction: For solid packaging (corks/stoppers), soak material in a hydro-alcoholic solution (simulating drug product contact) for 24 hours.
-
Aliquot: Transfer 10 mL of the soak solution into a 20 mL headspace vial.
-
Salt Addition: Add 3 g ± 0.1 g NaCl .
-
Why? Increases ionic strength ("salting out"), driving hydrophobic analytes (PCA) into the headspace.
-
-
IS Spiking (Critical Step): Add 20 µL of PCA-d3 internal standard solution (concentration optimized to match expected analyte range, e.g., 100 ng/L).
-
Validation Check: The IS must be added before the vial is sealed to account for all headspace partitioning variances.
-
Phase 2: Automated HS-SPME Extraction
-
Incubation: 15 minutes at 55°C (agitated).
-
Fiber Selection: 100 µm PDMS (Polydimethylsiloxane).
-
Why? Non-polar fiber matches non-polar PCA analyte.
-
-
Extraction: Expose fiber to headspace for 15-30 minutes at 55°C.
-
Note: Equilibrium is temperature-dependent; PCA-d3 corrects for any temperature drift during the run.
-
Phase 3: GC-MS Analysis
-
Desorption: 2-5 minutes at 260°C in the GC injector (splitless mode).
-
Column: Non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm).
-
MS Detection: Electron Impact (EI) in SIM mode.
-
Monitor m/z 280 (PCA) and m/z 283 (PCA-d3).
-
Ratio Calculation:
-
Visualizing the Workflow (Graphviz)
Caption: Workflow for SIDA-HS-SPME-GC-MS using PCA-d3. The co-extraction of the deuterated standard (Red) corrects for variances in headspace partitioning and fiber adsorption (Green).
Comparison with Alternatives
PCA-d3 vs. External Standardization[1]
-
External Standard: Relies on a calibration curve run separately.
-
Failure Mode: If the sample matrix (e.g., a cloudy soak solution from a rubber stopper) differs from the clean solvent used for calibration, the extraction efficiency changes. External standards cannot "see" this change.
-
PCA-d3 Advantage: Being in the vial, PCA-d3 experiences the exact same matrix suppression. If the matrix reduces extraction by 20%, both the analyte and PCA-d3 signals drop by 20%. The ratio remains unchanged, preserving accuracy.
PCA-d3 vs. 13C-Labeled Standards
-
13C-PCA: Carbon-13 labeled standards are excellent but often prohibitively expensive for routine QA/QC in packaging.
-
PCA-d3 Advantage: Deuterated standards offer a cost-effective alternative with sufficient mass shift (+3 Da) to avoid isotopic overlap with the natural M+2 isotope of chlorine-containing compounds (a critical consideration given PCA contains 5 chlorine atoms).
References
-
Study of Chloroanisoles Assay and TCA Assay Validation in Wine and Cork Stoppers Soaked in Dilute Alcohol Solution Using SIDA-HS. Source: OENO One (Vigne et Vin Publications Internationales). Context: Primary inter-laboratory study validating the accuracy (risk <1%) and reproducibility (8.7-15.1%) of the PCA-d3 method. URL:[Link]
-
Standard Standard ISO 20752:2014 - Cork Stoppers — Determination of releasable 2, 4, 6-trichloroanisole (TCA). Source: International Organization for Standardization. Context: Establishes the SIDA-HS-SPME methodology as the global standard for this class of compounds. URL:[Link]
-
Identification of a New Source of Contamination of Quercus sp. Oak Wood by 2,4,6-Trichloroanisole and Its Impact on Wine. Source: Wine Business / American Journal of Enology and Viticulture. Context: Details the MS parameters (SIM mode) for PCA-d3 (m/z 283) quantification. URL:[Link]
A Cross-Validation Showdown: GC-MS vs. GC-ECD for the Analysis of Haloanisoles
A Senior Application Scientist's Guide to Method Selection and Validation for Trace-Level Contaminant Detection
In the realm of trace-level chemical analysis, the detection of haloanisoles represents a significant challenge due to their potent sensory impact at minute concentrations. These compounds, including 2,4,6-trichloroanisole (TCA), 2,3,4,6-tetrachloroanisole (TeCA), pentachloroanisole (PCA), and 2,4,6-tribromoanisole (TBA), are notorious for causing "cork taint" in wine and musty off-flavors in other foods and beverages.[1][2] For researchers, quality control professionals, and those in drug development where excipient quality is paramount, the accurate and precise quantification of these compounds is critical. This guide provides an in-depth comparison of two common gas chromatography (GC) detectors for haloanisole analysis: the Mass Spectrometer (MS) and the Electron Capture Detector (ECD).
The choice of detector is a pivotal decision in method development, directly influencing sensitivity, selectivity, and the overall reliability of the results. While GC-MS is often considered the gold standard for its definitive identification capabilities, GC-ECD presents a highly sensitive alternative for halogenated compounds.[3][4] This document will delve into the principles of each technique, present a cross-validation framework, and offer supporting experimental data to guide the reader in making an informed decision for their specific analytical needs.
The Contenders: Understanding the Detection Principles
Gas Chromatography-Mass Spectrometry (GC-MS): The Confirmatory Powerhouse
GC-MS couples the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. As eluting compounds exit the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint and allowing for highly confident identification.[5] For trace analysis, tandem mass spectrometry (GC-MS/MS) is often employed, offering enhanced selectivity and sensitivity by reducing chemical noise.[6]
Gas Chromatography-Electron Capture Detector (GC-ECD): The Sensitivity Specialist
The GC-ECD is a highly sensitive detector that is particularly responsive to electrophilic compounds, such as those containing halogens.[4] It operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63), which ionize the carrier gas and establish a stable baseline current. When an electronegative analyte passes through the detector, it "captures" some of these electrons, causing a decrease in the current that is proportional to the analyte's concentration.[4] This high sensitivity makes it an attractive option for detecting haloanisoles at the ultra-trace levels at which they impact sensory perception.[7]
Head-to-Head: A Performance Comparison
The selection of an analytical method hinges on a thorough evaluation of its performance characteristics. Below is a summary of key validation parameters for GC-MS and GC-ECD in the context of haloanisole analysis, compiled from various studies. It is important to note that direct, side-by-side comparisons across all haloanisoles in a single study are limited, and performance can vary based on the specific instrumentation, sample matrix, and method parameters.
Table 1: Comparative Performance of GC-MS/MS and GC-ECD for Haloanisole Analysis
| Performance Parameter | GC-MS/MS | GC-ECD | Key Considerations |
| Selectivity | Very High | Moderate to High | GC-MS/MS provides structural information for definitive identification.[5] GC-ECD is selective for electronegative compounds but can be prone to interferences from co-eluting matrix components.[7] |
| Sensitivity (LOD/LOQ) | Excellent (low to sub-ng/L) | Excellent (low ng/L) | Both techniques can achieve the low detection limits required for haloanisole analysis.[6][7][8] |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Both detectors generally exhibit excellent linearity over a defined concentration range.[8][9] |
| Accuracy (Recovery) | Good to Excellent (typically 90-110%) | Good (can be affected by matrix) | Recoveries for both methods are generally acceptable, but GC-ECD can be more susceptible to matrix effects, potentially impacting accuracy.[7][8] |
| Confirmation | Yes (Mass Spectrum) | No (Retention Time Only) | GC-MS provides unequivocal identification, which is crucial for confirmatory analysis. GC-ECD relies solely on retention time, which is less definitive.[5] |
| Cost & Complexity | Higher | Lower | GC-ECD systems are generally less expensive to purchase and operate than GC-MS/MS systems.[7] |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Haloanisoles (ng/L in Wine)
| Compound | GC-MS/MS LOD (ng/L) | GC-MS/MS LOQ (ng/L) | GC-ECD LOD (ng/L) | GC-ECD LOQ (ng/L) | Sensory Threshold (ng/L) |
| 2,4,6-Trichloroanisole (TCA) | 0.03 - 0.2[6][8] | < 0.24 - 0.8[6][8] | 0.3[7] | 1.0[7] | 1.4 - 10[1] |
| 2,3,4,6-Tetrachloroanisole (TeCA) | 0.03 - 0.07[8] | < 0.24[8] | - | - | ~30 |
| Pentachloroanisole (PCA) | 0.03 - 0.07[8] | < 0.24[8] | - | - | >1000 |
| 2,4,6-Tribromoanisole (TBA) | 0.03 - 0.07[8] | < 0.24[8] | - | - | 2 - 10[1] |
Data compiled from multiple sources and should be considered indicative. Actual performance will depend on the specific method and instrumentation.
Designing a Cross-Validation Study
To objectively compare these two techniques within your own laboratory, a well-designed cross-validation study is essential. This involves analyzing the same set of samples with both methods and comparing the results.
Caption: A streamlined workflow for the cross-validation of GC-MS and GC-ECD methods for haloanisole analysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of haloanisoles in wine, which can be adapted for a cross-validation study.
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a common sample preparation technique for both GC-MS and GC-ECD analysis of haloanisoles.[8][10]
-
Sample Aliquoting: Transfer a 10 mL aliquot of the wine sample into a 20 mL headspace vial.
-
Salting Out: Add 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the partitioning of haloanisoles into the headspace.[10]
-
Internal Standard Spiking: Add the appropriate internal standard. For GC-MS analysis, a deuterated analog such as 2,4,6-trichloroanisole-d5 (TCA-d5) is recommended. For GC-ECD, a halogenated compound not expected in the sample, such as 2,6-dibromoanisole, can be used.[11]
-
Equilibration: Seal the vial and incubate at 40°C for 5 minutes with agitation to allow for equilibration of the haloanisoles between the liquid and vapor phases.[8]
-
Extraction: Expose a pre-conditioned 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 15-30 minutes at 40°C with continued agitation.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet for thermal desorption.
Protocol 2: GC-MS/MS Instrumental Parameters
These are typical starting parameters for the analysis of haloanisoles using a triple quadrupole mass spectrometer.
-
Injector: Splitless mode, 260°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-WaxMS or equivalent)
-
Oven Program: 40°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Reaction Monitoring (SRM). Precursor and product ions should be optimized for each target analyte and internal standard.
Protocol 3: GC-ECD Instrumental Parameters
These are typical starting parameters for the analysis of haloanisoles using an electron capture detector.
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Nitrogen or Argon/Methane, constant flow of 1.2 mL/min
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
Oven Program: 50°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
-
Detector Temperature: 300°C
-
Makeup Gas: As per instrument manufacturer's recommendation
The Final Verdict: Choosing the Right Tool for the Job
The cross-validation of GC-MS and GC-ECD for haloanisole analysis reveals that both are powerful techniques capable of achieving the low detection limits necessary for quality control and research.
Caption: A decision matrix to guide the selection between GC-MS and GC-ECD for haloanisole analysis.
GC-MS/MS is the superior choice for:
-
Confirmatory analysis: When unequivocal identification is required, such as in regulatory submissions or dispute resolution.
-
Complex matrices: The high selectivity of MS/MS minimizes the risk of false positives from co-eluting matrix components.[5]
-
Method development: The wealth of structural information aids in troubleshooting and understanding complex samples.
GC-ECD is a viable and cost-effective option for:
-
Routine screening: In a well-characterized matrix where the primary goal is to quickly screen a large number of samples for the presence of known haloanisoles.[7]
-
Cost-sensitive laboratories: The lower initial investment and operational costs can be a significant advantage.[7]
It is crucial to acknowledge the limitations of GC-ECD, particularly its susceptibility to matrix effects and the lack of confirmatory identification. For laboratories employing GC-ECD, it is best practice to have a validated GC-MS method available for the confirmation of any positive findings.
Ultimately, the choice between GC-MS and GC-ECD for haloanisole analysis is not a matter of one being definitively "better" than the other, but rather which is the most appropriate tool for the specific analytical task at hand. By understanding the principles, performance characteristics, and validation requirements of each technique, researchers and scientists can confidently select and implement the most suitable method to ensure the quality and safety of their products.
References
-
Analysis of Haloanisoles in Corks and Wines. (2012). ACS Symposium Series. Retrieved from [Link]
-
Báscolo, N., & Villalón, M. (2023). Uncorking Haloanisoles in Wine. Foods. Retrieved from [Link]
-
Riu, M., Mestres, M., Busto, O., & Guasch, J. (2007). Comparative study of two chromatographic methods for quantifying 2,4,6-trichloranisole in wines. Journal of Chromatography A. Retrieved from [Link]
-
Tarasov, A., Rauhut, D., & Jung, R. (2017). "Cork taint" responsible compounds. Determination of haloanisoles and halophenols in cork matrix: A review. Talanta. Retrieved from [Link]
-
López, R., Cacho, J., & Ferreira, V. (2015). Control of halophenol and haloanisole concentration in wine cellar environments, wines, corks and wood staves using gas chromatography with mass spectrometry. Australian Journal of Grape and Wine Research. Retrieved from [Link]
-
Spietelun, A., Kloskowski, A., Chrzanowski, W., & Namieśnik, J. (2013). Different headspace solid phase microextraction-gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A. Retrieved from [Link]
-
Riu, M., Mestres, M., Busto, O., & Guasch, J. (2007). Comparative study of two chromatographic methods for quantifying 2,4,6-trichloranisole in wines. ResearchGate. Retrieved from [Link]
-
Collins, T. S., & Ebeler, S. E. (2012). Analysis of Haloanisoles in Corks and Wines. ACS Publications. Retrieved from [Link]
-
Asensio, E., et al. (2021). Development, Optimization and Validation of a Sustainable and Quantifiable Methodology for the Determination of 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole, 2-Methylisoborneole and Geosmin in Air. MDPI. Retrieved from [Link]
-
Baumann, S., & Tandon, K. (n.d.). Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. Agilent. Retrieved from [Link]
-
OIV. (n.d.). Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV). Retrieved from [Link]
-
Rahman, M. M., et al. (2021). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Heliyon. Retrieved from [Link]
-
OIV. (n.d.). Method OIV-MA-AS315-16 Type IV method - Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers. Retrieved from [Link]
-
Hjelmeland, A. K., et al. (2016). HS-SPME and GC-MS/MS for High-Throughput Analysis of Haloanisoles in Wines. Food Safety and Measurement Facility. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
Păun, G., et al. (2023). Identification and quantification of organochlorine pesticides by GC-ECD in environmental matrices. E3S Web of Conferences. Retrieved from [Link]
-
Thongchai, W., et al. (2003). Determination of Organochlorine Pesticides in Commercial Fish by Gas Chromatography with Electron Capture Detector and Confirmat. ScienceAsia. Retrieved from [Link]
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Comparative Guide: Isotopic Retention Shifts in Protocatechuic Acid (PCA) Bioanalysis
Executive Summary
In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects and recovery variances. However, the assumption that an isotopologue perfectly co-elutes with its analyte is chemically inexact.
This guide evaluates the Deuterium Isotope Effect on the retention time of Protocatechuic Acid-d3 (PCA-d3) compared to its native analog, Protocatechuic Acid (PCA) . While often negligible in low-resolution chromatography, the physicochemical differences between C-H and C-D bonds can lead to an "Inverse Isotope Effect," causing PCA-d3 to elute slightly earlier than PCA in Reversed-Phase LC (RPLC).[1] This guide provides the mechanistic grounding, experimental protocols, and data interpretation strategies necessary to ensure this shift does not compromise quantitation accuracy.
Mechanistic Insight: The Physics of Separation
To understand why PCA-d3 behaves differently, we must look beyond the molecular weight change and examine the bond physics.
The Inverse Isotope Effect
In RPLC, retention is governed by hydrophobic interaction between the analyte and the stationary phase (typically C18).
-
Bond Length & Polarizability: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.[1] This results in a smaller molar volume and reduced polarizability for the deuterated molecule.
-
Lipophilicity: These changes make PCA-d3 slightly less lipophilic (lower effective LogP) than native PCA.
-
Chromatographic Result: PCA-d3 interacts less strongly with the hydrophobic stationary phase, resulting in earlier elution .
Visualizing the Mechanism
The following diagram illustrates the causality chain leading to the retention shift.
Figure 1: Mechanistic pathway of the Deuterium Isotope Effect in Reversed-Phase Chromatography.
Comparative Analysis: PCA vs. PCA-d3
The following table summarizes the physicochemical distinctions that drive the chromatographic separation.
| Feature | Protocatechuic Acid (PCA) | Protocatechuic Acid-d3 (PCA-d3) | Impact on Analysis |
| Formula | C₇H₆O₄ | C₇H₃D₃O₄ | Mass shift (+3 Da) allows MS differentiation. |
| Bond Type | C-H (Aromatic) | C-D (Aromatic) | C-D is less polarizable; reduces van der Waals forces.[1] |
| Hydrophobicity | Baseline LogP (~0.86) | Slightly Lower LogP | PCA-d3 is more "water-soluble" in the mobile phase context. |
| Retention Behavior | Reference ( | Shifted ( | Potential for separation from ion-suppression zones affecting PCA. |
| pKa | ~4.48 (COOH) | ~4.48 (Negligible shift) | Ionization efficiency remains consistent if co-eluting. |
Experimental Validation Protocol
Equipment & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm) – High efficiency columns exacerbate the visibility of the shift.
-
Mobile Phase:
Step-by-Step Workflow
Phase 1: The "Zero-Point" Injection
-
Prepare a neat standard solution containing both PCA and PCA-d3 at 100 ng/mL.
-
Inject onto the column using a shallow gradient (e.g., 5% B to 30% B over 10 min).
-
Objective: Measure the intrinsic retention time difference (
) without matrix interference.
Phase 2: Matrix Zone Mapping
-
Perform a post-column infusion of the PCA analyte while injecting a blank plasma extract.
-
Overlay the resulting "Matrix Effect Map" (zones of suppression/enhancement) with the retention windows of PCA and PCA-d3.
-
Critical Check: Ensure that the slight shift of PCA-d3 does not move it out of a suppression zone that PCA is experiencing. If PCA is suppressed but PCA-d3 (eluting earlier) is not, quantification will be biased.
Phase 3: MRM Window Optimization
-
Calculate the Peak Width at Base (
). -
Ensure the MS acquisition window covers
to .
Workflow Diagram
Figure 2: Decision tree for evaluating isotopic retention shifts during method validation.
Representative Data & Interpretation
The following data represents typical findings when analyzing phenolic acids on a C18 column under acidic conditions.
Table 2: Representative Retention Data (C18 Column, Formic Acid/ACN Gradient)
| Parameter | Analyte (PCA) | Internal Standard (PCA-d3) | Difference ( |
| Retention Time ( | 5.42 min | 5.38 min | -0.04 min (2.4 sec) |
| Peak Width ( | 0.12 min | 0.12 min | 0.00 min |
| Resolution ( | N/A | ~0.3 | Partial Separation |
| Matrix Factor (Normalized) | 0.95 | 0.96 | 1.05% Difference |
Expert Interpretation
-
The Shift: A shift of 0.04 min is characteristic of small aromatic acids with 3 deuteriums. While the peaks overlap significantly, they are not perfectly co-eluting.[6]
-
Quantification Risk: The Matrix Factor difference (0.95 vs 0.96) is negligible here (<15% is acceptable). However, if the shift were larger (e.g., >0.1 min) or the matrix background more complex, the IS might fail to compensate for ion suppression experienced by the analyte.
-
Recommendation: If
exceeds 0.1 min, consider switching to Carbon-13 ( C) labeled PCA. C isotopes do not exhibit retention time shifts because the mass change does not significantly alter bond length or lipophilicity.
References
-
Wang, S., et al. (2007). The deuterium isotope effect: A potential cause for the lack of co-elution of analyte and deuterated internal standard in LC-MS/MS.[7][8] Rapid Communications in Mass Spectrometry. Link
-
Ye, X., et al. (2009). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations. Journal of Chromatographic Science. Link
-
Fouza, L., et al. (2024). Separation of undeuterated and partially deuterated enantioisotopologues... in high-performance liquid chromatography. Journal of Chromatography A. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Section on Internal Standards). Link
-
Zhang, H., et al. (2010). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes. Journal of Chromatography A. Link
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- 5. Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. waters.com [waters.com]
A Guide to Robust Quality Control in Cork Taint Analysis: The Role of Internal Standards
For researchers, scientists, and professionals in the wine and spirits industry, ensuring product quality is paramount. A significant threat to this quality is "cork taint," a fault primarily caused by the presence of 2,4,6-trichloroanisole (TCA).[1][2] This compound imparts a musty, unpleasant aroma and flavor, often described as resembling a damp basement or wet newspaper, rendering the wine undrinkable.[1][2] Given that the sensory threshold for TCA is incredibly low, in the parts-per-trillion (ng/L) range, highly sensitive and accurate analytical methods are not just a recommendation, but a necessity for effective quality control.[1][3]
This guide provides an in-depth comparison of quality control protocols for TCA analysis, with a specific focus on the critical role of internal standards in achieving reliable and reproducible results. We will delve into the causality behind experimental choices, present self-validating protocols, and provide the data necessary to make informed decisions in your laboratory.
The Centrality of Internal Standards in TCA Analysis
The quantitative analysis of trace-level contaminants like TCA is fraught with potential for variability. Factors such as matrix effects from the wine itself, inconsistencies in sample preparation, and fluctuations in instrument performance can all introduce significant error. An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (in this case, TCA) that is added in a known concentration to every sample, calibrator, and blank.[4] By monitoring the signal of the internal standard relative to the analyte, we can correct for these sources of error, thereby dramatically improving the accuracy and precision of the measurement.[5]
The ideal internal standard for TCA analysis should:
-
Behave similarly to TCA during extraction and analysis.
-
Not be naturally present in the samples.
-
Be clearly separated from TCA and other matrix components in the chromatogram.
-
Have a similar response to the detector.
For these reasons, an isotopically labeled version of the analyte, such as deuterated TCA (TCA-d5), is widely considered the gold standard for internal standards in this application.[6][7][8] It behaves virtually identically to native TCA throughout the entire analytical process, ensuring the most accurate correction for any analyte loss or signal variation. Other compounds like 2,3,6-trichloroanisole or 2,6-dibromoanisole are also utilized, particularly depending on the detector being used (e.g., Electron Capture Detector - ECD).[7][9]
Comparative Analysis of Internal Standards
To illustrate the impact of internal standard selection, the following table presents a comparison of typical performance data for commonly used internal standards in TCA analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
| Internal Standard | Average Recovery (%) | Relative Standard Deviation (RSD%) | Linearity (R²) | Comments |
| TCA-d5 | 95-105% | < 5% | > 0.999 | Considered the "gold standard" due to its near-identical chemical and physical properties to TCA, providing the most accurate correction.[6][7][10] |
| 2,3,6-Trichloroanisole | 85-110% | < 10% | > 0.995 | A structural isomer of TCA that co-elutes closely, making it a suitable alternative.[1][7][9] However, its slightly different properties can lead to less precise correction compared to TCA-d5. |
| 2,6-Dibromoanisole | 80-115% | < 15% | > 0.99 | Can be used, particularly with ECD, but its differing volatility and polarity compared to TCA can result in greater variability.[7] |
This data clearly demonstrates that while alternatives exist, TCA-d5 provides superior performance in terms of accuracy (recovery) and precision (RSD%).
Experimental Workflow for TCA Analysis
The following diagram illustrates a typical workflow for the analysis of releasable TCA from cork stoppers, a common quality control procedure.
Caption: A typical workflow for the analysis of releasable TCA from corks.
Detailed Experimental Protocol: Releasable TCA in Cork Stoppers
This protocol is based on methodologies outlined in the internationally recognized ISO 20752 standard.[2][9][11]
1. Reagents and Materials
-
Wine Simulant: 12% (v/v) ethanol in deionized water, confirmed to be TCA-free.[7]
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
TCA Standard: Certified 2,4,6-trichloroanisole solution.
-
Internal Standard (IS): Certified 2,4,6-trichloroanisole-d5 (TCA-d5) solution.[7][8]
-
20 mL Headspace Vials with PTFE-lined septa.
-
SPME Fiber: Polydimethylsiloxane (PDMS) is commonly used.[8]
2. Sample Preparation and Maceration
-
Sampling: Collect a statistically relevant number of cork stoppers from a batch according to a recognized sampling plan, such as ISO 2859-1.[12]
-
Maceration: Place a defined number of corks (e.g., 20) into a sealed container with a neutral, dry white wine or a wine simulant for 24 hours.[12] This allows for the leachable TCA to migrate into the liquid.
-
Aliquoting: After 24 hours, transfer a 10 mL aliquot of the maceration solution into a 20 mL headspace vial.
-
Salting Out: Add approximately 3 g of NaCl to the vial. This increases the ionic strength of the solution, which in turn increases the volatility of TCA and improves its partitioning into the headspace for more efficient extraction by the SPME fiber.[8]
-
Internal Standard Spiking: Add a precise volume of the TCA-d5 internal standard solution to achieve a known final concentration (e.g., 5 ng/L).
3. HS-SPME Extraction
-
Incubation: Place the vial in an autosampler with an incubation block set to a specific temperature (e.g., 40°C) and allow it to equilibrate for a set time (e.g., 15 minutes). This ensures consistent partitioning of TCA into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds, including TCA and TCA-d5.
4. GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Chromatographic Separation: Utilize a suitable capillary column (e.g., HP-5ms) and a temperature program to separate TCA and TCA-d5 from other matrix components.[1]
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[8] Monitor characteristic ions for TCA (e.g., m/z 195, 210) and TCA-d5 (e.g., m/z 200, 215).[13]
5. Quality Control and Self-Validation
A robust quality control system is self-validating. The following elements are essential:
Caption: Key components of a self-validating QC system for TCA analysis.
-
Method Blank: A sample of the wine simulant processed identically to the actual samples. This is used to assess for any background contamination. The result should be below the limit of quantification.
-
Calibration Curve: A series of standards of known TCA concentrations (e.g., 0.5 to 20 ng/L) are prepared and analyzed to establish the relationship between the concentration and the instrument response.[1] The curve should have a correlation coefficient (R²) of ≥ 0.995.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of TCA. The recovery of the analyte in the LCS must fall within established acceptance limits (e.g., 80-120%) to verify the accuracy of the method.
-
Internal Standard Response: The absolute response of the internal standard in each sample should be monitored. A significant deviation from the average response in the calibration standards can indicate a matrix effect or an error in sample preparation.
Conclusion
The implementation of rigorous quality control protocols is non-negotiable for the accurate and reliable analysis of cork taint. The use of an appropriate internal standard, ideally an isotopically labeled analog like TCA-d5, is the cornerstone of a robust analytical method. By correcting for inevitable variations in sample processing and instrument response, internal standards provide the foundation for a self-validating system that ensures the trustworthiness of every result. This guide provides the framework for establishing such a system, empowering researchers and quality control professionals to protect product integrity and consumer confidence with scientifically sound data.
References
-
Agilent Technologies. (n.d.). Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. Retrieved from [Link]
-
Soleas, G. J., & Goldberg, D. M. (1997). Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry. Journal of Chromatography A, 786(2), 293–298. Retrieved from [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). OIV-MA-AS315-16 Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers. Retrieved from [Link]
-
Hiatt, M. H. (2011). Internal standards: a source of analytical bias for volatile organic analyte determinations. Journal of Chromatography A, 1218(3), 443-451. Retrieved from [Link]
-
Shimadzu. (n.d.). Application Note - Determination of 2,4,6 Trichloroanisole in cork and wine with HS-SPME/GCMS. Retrieved from [Link]
-
iTeh Standards. (n.d.). ISO 20752: Cork stoppers — Determination of releasable 2,4,6-trichloroanisol (TCA). Retrieved from [Link]
-
The Bahamas Bureau of Standards and Quality (BBSQ). (2023, December 18). Cork stoppers — Determination of releasable 2,4,6-trichloroanisol (TCA). Retrieved from [Link]
-
Patil, S. H., Banerjee, K., Utture, S. C., Fontana, A. R., Altamirano, J. C., et al. (2010). Development and validation of a simple analytical method for the determination of 2,4,6-trichloroanisole in wine by GC–MS. Food Chemistry, 124(4), 1734-1740. Retrieved from [Link]
-
Association Sénégalaise de Normalisation (ASN). (n.d.). Cork stoppers — Determination of releasable 2,4,6-trichloroanisol (TCA). Retrieved from [Link]
-
Belton, D. J., & Clark, A. (2000). Sampling procedures for intrinsically valid volatile organic compound measurements. Analyst, 125, 841-846. Retrieved from [Link]
-
ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. Retrieved from [Link]
-
International Viticultural Development Promotion (IVDP). (n.d.). INTERNATIONAL GUIDE for BUYING CORK STOPPERS for STILL WINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
ANSI Blog. (2026, January 2). ISO 20752:2023 - Cork Stoppers | TCA Release Testing. Retrieved from [Link]
-
OIV. (n.d.). Method OIV-MA-AS315-16 Type IV method - Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers. Retrieved from [Link]
-
MDPI. (2025, May 11). Detection of 2,4,6-Trichloroanisole in Sparkling Wines Using a Portable E-Nose and Chemometric Tools. Retrieved from [Link]
-
Purdue Extension. (n.d.). Cork Quality Control. Retrieved from [Link]
-
Natural Cork Council. (n.d.). NCC Quality Standards — Natural Cork Council. Retrieved from [Link]
-
CONICET. (n.d.). Analytical methods for determination of cork-taint compounds in wine. Retrieved from [Link]
-
Maximum Academic Press. (2024, May 20). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Retrieved from [Link]
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- 5. Internal standards: a source of analytical bias for volatile organic analyte determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]
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Precision Quantitation of p-Chloroaniline (PCA): A Comparative Guide to Method Detection Limits using Isotope Dilution
Executive Summary: The "Product" vs. The Alternative
Subject: p-Chloroaniline (PCA), a genotoxic impurity often found in chlorhexidine and paracetamol products.
The "Product" (Method A): Isotope Dilution Mass Spectrometry (IDMS) using Carbon-13 (
Verdict: For drug development professionals targeting trace-level impurities (ppb range), IDMS is the mandatory choice. While External Calibration is cheaper and faster, it fails to compensate for matrix-induced signal suppression, leading to falsely elevated Method Detection Limits (MDL) and potential regulatory non-compliance. IDMS integrates a self-correcting mechanism that improves MDLs by a factor of 3–5x in complex pharmaceutical matrices.
Technical Deep Dive: Why IDMS is Superior
To understand the detection limit, one must understand the noise. In LC-MS/MS, the "noise" isn't just electronic baseline; it is the variability of ionization efficiency caused by the sample matrix (excipients, salts).
The Mechanism of Failure in Alternatives (External Std)
In External Calibration, you compare the absolute peak area of the PCA in a dirty sample against a clean standard.
-
The Flaw: If the matrix suppresses ionization by 40% (common in plasma or concentrated drug formulations), your signal drops. The instrument interprets this as "less PCA," resulting in a false negative . To see the peak above this suppression noise, you need a higher concentration—thus, a higher (worse) MDL.
The Mechanism of Success in IDMS
In IDMS, a stable isotope-labeled analog (e.g.,
-
The Fix: The analog and the native PCA are chemically identical but distinguishable by mass. If the matrix suppresses the native PCA signal by 40%, it also suppresses the Internal Standard (IS) by 40%.
-
The Result: The ratio of Native/IS remains constant. The variability (
) decreases significantly. Since , a lower directly yields a lower (better) MDL.
Visualization: Signal Suppression Mechanics
The following diagram illustrates why IDMS preserves data integrity under suppression, while External Standards fail.
Caption: Comparative signal processing. Note how Method B yields a false negative, while Method A (IDMS) preserves the quantitative ratio despite signal loss.
Experimental Protocol: Determining the MDL
Do not rely on "Signal-to-Noise" (S/N) ratios alone. Modern regulatory standards (EPA 40 CFR 136, Rev 2; ICH Q2) require a statistical determination based on precision at low levels.
Reagents & Materials[1][2][3][4]
-
Analyte: p-Chloroaniline (PCA) Reference Standard.
-
Internal Standard (IS):
-p-Chloroaniline (Preferred over Deuterium to avoid retention time shifts). -
Matrix: Placebo pharmaceutical formulation (e.g., excipient mix without API) or clean plasma.
Step-by-Step Workflow
-
Estimation: Run a low-level curve to estimate the MDL (typically 3–5x the instrument baseline noise). Let's assume an estimated MDL of 1.0 ppb.
-
Spiking: Prepare 7 independent replicates of the matrix spiked at 2–5x the estimated MDL (e.g., 2.0 ppb).
-
IS Addition: Add the
-PCA internal standard to all 7 replicates at a fixed concentration (e.g., 20 ppb).-
Critical Step: Allow equilibration for 30 minutes. The IS must integrate into the matrix to experience the same extraction inefficiencies as the native PCA.
-
-
Extraction & Analysis: Process samples via Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) and analyze via LC-MS/MS (MRM mode).
-
Transitions: Native PCA (
); -PCA ( ).
-
-
Calculation: Calculate the concentration of each replicate using the response ratio.
The Calculation (EPA Rev 2 / ICH Approach)
Calculate the Method Detection Limit using the Student's t-value for
Where
Comparative Performance Data
The following data simulates a validation study for PCA in a paracetamol formulation.
Table 1: Precision and MDL Comparison
| Parameter | External Calibration (Method B) | Isotope Dilution (Method A) |
| Spike Level | 5.0 ppb | 2.0 ppb |
| Replicate 1 | 3.8 ppb | 2.1 ppb |
| Replicate 2 | 5.9 ppb | 1.9 ppb |
| Replicate 3 | 4.1 ppb | 2.0 ppb |
| Replicate 4 | 3.5 ppb | 2.2 ppb |
| Replicate 5 | 6.2 ppb | 2.0 ppb |
| Replicate 6 | 4.0 ppb | 2.1 ppb |
| Replicate 7 | 5.5 ppb | 1.9 ppb |
| Standard Deviation ( | 1.08 ppb | 0.11 ppb |
| Student's | 3.143 | 3.143 |
| Calculated MDL | 3.39 ppb | 0.35 ppb |
| Recovery | 60–120% (High variability) | 95–105% (Corrected) |
Analysis of Results
-
External Calibration: The high standard deviation (1.08) is driven by injection variability and matrix suppression fluctuations. The MDL is 3.39 ppb .
-
Isotope Dilution: The internal standard normalizes the variability. The standard deviation drops to 0.11. The MDL is 0.35 ppb .
Visualizing the IDMS Workflow
To ensure reproducibility, the timing of the Internal Standard addition is paramount.
Caption: The critical path for IDMS. Note the equilibration step (Red) which ensures the IS mimics the native analyte's behavior.
References
-
U.S. Environmental Protection Agency (EPA). (2016).[1] Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. EPA 821-R-16-006.[1][2] [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Vogt, R., & Dippold, W. (2024). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS).[3] The MAK-Collection for Occupational Health and Safety.[3] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
